N-Methylindan-2-amine hydrochloride
描述
属性
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNHHRJNFKMLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344514 | |
| Record name | N-Methylindan-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-85-2 | |
| Record name | 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10408-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylindan-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methylindan-2-amine Hydrochloride
Executive Summary
N-Methylindan-2-amine hydrochloride is a synthetic compound belonging to the 2-aminoindan class of molecules, which are rigid analogs of phenethylamines. It is primarily investigated for its effects on the central nervous system, where it demonstrates activity as a selective norepinephrine transporter (NET) inhibitor and releasing agent. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known pharmacological mechanism of action. The information is intended to serve as a core resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting noradrenergic pathways.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is critical for handling, formulation, and experimental design.
| Property | Value | Citations |
| CAS Number | 10408-85-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 230-233 °C | |
| Solubility | Water, Alcohols: Soluble | |
| DMF: 25 mg/mL | ||
| DMSO: 20 mg/mL | ||
| PBS (pH 7.2): 10 mg/mL | ||
| Ethanol: 3 mg/mL | ||
| Methanol: 1 mg/mL | ||
| Ether: Slightly soluble | ||
| Storage Conditions | Store at room temperature or 2-8°C in a dry, sealed container away from oxidizing agents. | |
| IUPAC Name | N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride | |
| Synonyms | N-methyl-2-AI HCl, NM-2-AI, 2,3-Dihydro-N-methyl-1H-inden-2-amine hydrochloride |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis via Reductive Amination
This protocol describes the synthesis of N-Methylindan-2-amine from 2-aminoindan, followed by conversion to its hydrochloride salt. Reductive amination is a standard and efficient method for N-methylation of primary amines.[2][3]
Reaction Scheme: 2-Aminoindan + Formaldehyde --(NaBH₃CN)--> N-Methylindan-2-amine --(HCl)--> N-Methylindan-2-amine HCl
Materials:
-
2-Aminoindan
-
Formaldehyde (37% solution in water)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated or as a solution in diethyl ether)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-aminoindan (1.0 eq) in anhydrous methanol. Add formaldehyde solution (1.2 eq) dropwise while stirring at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane to extract the organic components.
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Methylindan-2-amine as a free base. The crude product can be further purified by column chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (e.g., a 2M solution in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.
Structural and Purity Analysis
NMR is used to confirm the chemical structure of the synthesized compound.
Sample Preparation:
-
Dissolve 5-10 mg of the final hydrochloride salt in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Add a small amount of an internal standard like Tetramethylsilane (TMS) or a suitable reference for aqueous solvents.
-
Transfer the solution to a 5 mm NMR tube.[4]
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the four protons on the benzene ring.
-
Aliphatic Protons: A multiplet for the methine proton (CH-N) and complex multiplets for the four benzylic protons (CH₂).
-
N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen (~2.5-3.0 ppm). The exact chemical shift will be influenced by the solvent and protonation state.
HPLC is used to determine the purity of the final compound. A reverse-phase method is typically suitable for this class of molecules.[5][6]
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and water, both containing an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid for MS compatibility.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of ~254 nm or ~262 nm.[7]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL).
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the sample and run the gradient elution.
-
Purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key processes and mechanisms associated with this compound.
Caption: Workflow for the synthesis of N-Methylindan-2-amine HCl.
Caption: General workflow for analytical characterization.
Caption: Proposed mechanism of action at the noradrenergic synapse.
Pharmacological Properties
Mechanism of Action
This compound is an N-alkylated analog of phenethylamine, structurally constrained by the indan ring system.[8] Its primary pharmacological activity stems from its interaction with monoamine transporters.[9] Specifically, studies have identified N-methyl-2-aminoindane as a selective norepinephrine transporter (NET) inhibitor and a norepinephrine releaser. This dual action leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.
The parent compound, 2-aminoindan (2-AI), is a potent substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[9] The addition of the N-methyl group appears to shift this selectivity. Research by Cannon et al. demonstrated that N-alkylated 2-aminoindan derivatives could produce analgesic effects in mice (measured by increased hot-plate reaction time) without inducing the dopaminergic effects typically associated with psychostimulants.[8][10] This suggests a primary action on central noradrenergic pathways, distinct from dopaminergic stimulation.[8]
Biological Effects in Preclinical Models
-
Noradrenergic Activity: The compound is used in research to study central noradrenergic mechanisms due to its selective action on NET.[8]
-
Analgesic Effects: In mouse models, it has been shown to increase hot-plate reaction time, an indicator of analgesic or antinociceptive effects. This effect was not blocked by the opioid antagonist naloxone, indicating a non-opioid mechanism of action.[10]
-
Lack of Dopaminergic Stimulation: Unlike many phenethylamine-based stimulants, it does not appear to elicit significant dopaminergic effects, which may reduce its potential for abuse compared to compounds that strongly affect the dopamine system.[8][10]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Aminoindan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of biological effects of N-alkylated congeners of beta-phenethylamine derived from 2-aminotetralin, 2-aminoindan, and 6-aminobenzocycloheptene - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methylindan-2-amine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylindan-2-amine hydrochloride, also known as NM-2-AI, is a rigid analogue of methamphetamine and a member of the 2-aminoindane class of stimulants.[1] Primarily recognized as a selective norepinephrine releasing agent and reuptake inhibitor, its pharmacological profile is complex, involving interactions with multiple monoaminergic systems.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing its receptor binding and functional activity, detailing available experimental protocols, and visualizing its proposed signaling pathways. The information presented is intended to support further research and drug development efforts related to this compound.
Core Pharmacological Profile
This compound's primary mechanism of action is centered on the norepinephrine (NE) system. It functions as a potent and selective norepinephrine reuptake inhibitor and releasing agent.[1] Unlike its structural relative methamphetamine, it does not appear to induce significant dopaminergic effects.[2][3] Its activity extends to other receptor systems, including trace amine-associated receptor 1 (TAAR1), alpha-2A adrenergic receptors, and serotonin 5-HT1A and 5-HT2A receptors.[1]
Quantitative Pharmacological Data
The following tables summarize the known in vitro binding affinities (Ki), and functional potencies (IC50 and EC50) of N-Methylindan-2-amine at its primary molecular targets.
Table 1: Monoamine Transporter and Receptor Binding Affinities
| Target | Parameter | Value (µM) |
| Norepinephrine Transporter (NET) | IC50 | 2.4[1] |
| Alpha-2A Adrenergic Receptor | Ki | 0.49[1] |
| 5-HT1A Receptor | Ki | 3.6[1] |
| 5-HT2A Receptor | Ki | 5.4[1] |
Table 2: Functional Activity
| Target | Parameter | Value (µM) |
| TAAR1 Receptor | EC50 | 3.3[1] |
Mechanism of Action at Key Molecular Targets
Norepinephrine Transporter (NET)
This compound exhibits a high affinity for the norepinephrine transporter, inhibiting the reuptake of norepinephrine from the synaptic cleft.[1] This action increases the extracellular concentration of norepinephrine, leading to enhanced noradrenergic signaling. The compound also acts as a norepinephrine releasing agent, further contributing to elevated synaptic norepinephrine levels.[1]
Trace Amine-Associated Receptor 1 (TAAR1)
As an agonist at TAAR1, this compound activates this G-protein coupled receptor.[1] TAAR1 is known to be coupled to both Gs and Gq proteins. Activation of the Gs pathway leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP). The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
Alpha-2A Adrenergic Receptor
This compound is an agonist at the alpha-2A adrenergic receptor.[1] This receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This action can modulate noradrenergic signaling through a negative feedback mechanism on presynaptic terminals.
Serotonin Receptors (5-HT1A and 5-HT2A)
The compound demonstrates binding affinity for both 5-HT1A and 5-HT2A receptors.[1] The 5-HT1A receptor is typically coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase. The 5-HT2A receptor is coupled to Gq proteins, and its activation stimulates the PLC-IP3-DAG pathway. The functional consequences of this compound's interaction with these receptors in the context of its overall pharmacological profile require further investigation.
Monoamine Oxidase (MAO) Activity
While N-Methylindan-2-amine is known to be an intermediate in the synthesis of a potent monoamine oxidase (MAO) inhibitor, N-methyl-N-(2-propynyl)-1-indanamine, there is currently no definitive evidence to suggest that this compound itself is a direct inhibitor of MAO-A or MAO-B.[4]
Experimental Protocols
In Vitro Assays (Generalized Protocols)
3.1.1. Norepinephrine Transporter (NET) Uptake Inhibition Assay
-
Objective: To determine the IC50 value of this compound for the inhibition of norepinephrine uptake via the NET.
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human norepinephrine transporter (hNET).
-
Methodology:
-
Cells are cultured to an appropriate density in 96-well plates.
-
Cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Radiolabeled norepinephrine (e.g., [3H]NE) is added to initiate the uptake reaction.
-
Uptake is allowed to proceed for a defined period at room temperature or 37°C.
-
The reaction is terminated by rapid washing with ice-cold KRH buffer.
-
Cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
3.1.2. Receptor Binding Assays (Ki Determination)
-
Objective: To determine the binding affinity (Ki) of this compound for the alpha-2A adrenergic, 5-HT1A, and 5-HT2A receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
In a 96-well plate, the membranes are incubated with a specific radioligand for the receptor (e.g., [3H]clonidine for alpha-2A, [3H]-8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) at a concentration near its Kd.
-
A range of concentrations of this compound is added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate.
-
The radioactivity retained on the filters (representing bound radioligand) is measured by scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the receptor.
-
IC50 values are determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
3.1.3. TAAR1 Functional Assay (cAMP Accumulation)
-
Objective: To determine the EC50 value of this compound for the activation of TAAR1.
-
Cell Line: HEK293 cells stably expressing human TAAR1.
-
Methodology:
-
Cells are plated in a 96-well plate and grown to confluency.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with various concentrations of this compound.
-
After a defined incubation period, the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an HTRF-based assay.
-
EC50 values are calculated from the dose-response curves.
-
In Vivo Behavioral and Pharmacokinetic Studies in Mice
The following protocols are based on the study by Tirri et al. (2023), which investigated the in vivo effects of this compound in CD-1 male mice.
3.2.1. Animal Model and Drug Administration
-
Animals: Male CD-1 mice (25-30 g).
-
Drug Preparation: this compound dissolved in saline.
-
Administration: Intraperitoneal (i.p.) injection at doses ranging from 1 to 100 mg/kg.
3.2.2. Behavioral Assessments
-
Visual Placing and Object Response Tests: To assess sensory function. Mice are observed for their placing response when lowered towards a tabletop and their reaction to a novel object placed in their cage at various time points after drug administration.
-
Core Body Temperature: Measured using a rectal probe at baseline and multiple time points post-injection.
-
Tail Pinch Test: To evaluate nociception. A pinch is applied to the tail, and the latency to a response is recorded.
-
Grip Strength Test: To measure muscle strength. The mouse is allowed to grip a horizontal bar, and the force required to pull it off is measured.
-
Rotarod Test: To assess motor coordination and balance. The latency to fall from a rotating rod is recorded.
-
Mobility Time: The total time the animal is in motion is recorded in an open field.
-
Startle and Prepulse Inhibition (PPI) Test: To assess sensorimotor gating and potential hallucinogenic-like effects. The acoustic startle response and its inhibition by a preceding weaker stimulus are measured.
3.2.3. Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected via cardiac puncture at different time points after drug administration.
-
Sample Preparation: Blood is centrifuged to obtain plasma, which is then subjected to protein precipitation.
-
Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is used to quantify the concentrations of N-Methylindan-2-amine and its metabolites in the plasma.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows for this compound.
Caption: Inhibition of Norepinephrine Reuptake by N-Methylindan-2-amine HCl.
References
- 1. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publires.unicatt.it [publires.unicatt.it]
N-Methylindan-2-amine hydrochloride discovery and history
An In-depth Technical Guide to N-Methylindan-2-amine Hydrochloride
Introduction
This compound, also known by synonyms such as NM2AI and N-methyl-2-aminoindane, is a synthetic stimulant compound belonging to the 2-aminoindane family. It is a rigid analog of methamphetamine.[1] This guide provides a comprehensive overview of its discovery, history, pharmacology, and synthetic methodologies, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
-
IUPAC Name: N-Methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
-
CAS Number: 10408-85-2[1]
-
Molecular Formula: C₁₀H₁₃N · HCl[2]
-
Molecular Weight: 183.7 g/mol [2]
-
Structure:
/ / | | \ / ----( )---- Cl⁻
Discovery and History
The exploration of aminoindane derivatives dates back to the 1980s, with researchers investigating them as semi-rigid congeners of psychoactive phenylethylamines.[2][3] In the 1990s, certain aminoindane derivatives of MDMA were identified as highly selective serotonin-releasing agents.[3] N-Methylindan-2-amine, as an N-alkylated congener of β-phenethylamine, was studied to compare its biological effects to other similar compounds.[4] More recently, NM2AI has appeared on the online market as a designer drug or research chemical, leading to its detection in forensic samples.[1][3] Despite its availability, it has a relatively short history of human use, and much of the understanding of its effects is still developing.[5][6]
Pharmacology
This compound is primarily recognized for its activity as a selective norepinephrine releasing agent and reuptake inhibitor.[1]
Mechanism of Action
The primary mechanism of action for N-Methylindan-2-amine is the modulation of norepinephrine levels in the synapse. It acts as a potent norepinephrine reuptake inhibitor and also stimulates the release of this neurotransmitter.[1] Unlike many other stimulants, it does not significantly affect dopamine or serotonin release, even at high concentrations.[1] Additionally, it exhibits affinity for other monoamine receptors, including TAAR1, alpha-2A adrenergic, 5-HT1A, and 5-HT2A receptors, which may contribute to its overall pharmacological profile.[1]
Pharmacodynamics
The following table summarizes the in vitro pharmacodynamic data for N-Methylindan-2-amine.
| Target | Assay Type | Value | Unit |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | 2.4 | µM (IC₅₀) |
| TAAR1 Receptor | Agonist | 3.3 | µM (EC₅₀) |
| Alpha-2A Adrenergic Receptor | Binding Affinity | 0.49 | µM (Kᵢ) |
| 5-HT1A Receptor | Binding Affinity | 3.6 | µM (Kᵢ) |
| 5-HT2A Receptor | Binding Affinity | 5.4 | µM (Kᵢ) |
Data sourced from Luethi D, et al. (2018) as cited in Wikipedia.[1]
Pharmacokinetics
A study on the metabolism of N-Methylindan-2-amine identified its main metabolites, providing a basis for its detection in biological samples.[1] Further research in mice has highlighted that a key active metabolite is 2-aminoindane (2-AI).[6][7]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-Methylindan-2-amine is through the reductive amination of 2-indanone with methylamine.[8]
Materials:
-
2-Indanone
-
Methylamine (40% solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
Imine Formation: Dissolve 2-indanone (1.0 eq) in methanol in a round-bottom flask. Add methylamine solution (1.2 eq) and stir. Adjust the pH to approximately 6-7 with glacial acetic acid. Continue stirring at room temperature for 1-2 hours.
-
Reduction: Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture. Stir overnight at room temperature.
-
Work-up: Quench the reaction with water and remove the methanol under reduced pressure. Basify the mixture to a pH of 8-9 with saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of the Free Base: Filter the solution and concentrate under reduced pressure to obtain the crude N-Methylindan-2-amine free base. Purify via distillation under reduced pressure or column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.
-
Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
In Vitro Monoamine Transporter Binding Assay
This protocol outlines a general procedure for determining the binding affinity of this compound to monoamine transporters.
Materials:
-
Cell membranes expressing the human norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT).
-
Radioligand specific for each transporter (e.g., [³H]nisoxetine for NET).
-
This compound
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway
Caption: Mechanism of action of N-Methylindan-2-amine at the noradrenergic synapse.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. NM-2-AI - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. psychonautwiki.org [psychonautwiki.org]
- 6. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of N-Methylindan-2-amine Hydrochloride from Indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Methylindan-2-amine hydrochloride, a key intermediate in pharmaceutical research, starting from 2-indanone. This document details two primary synthetic pathways, offering in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
N-Methylindan-2-amine and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to other psychoactive compounds and their potential as intermediates in the synthesis of various therapeutic agents. This guide outlines two robust synthetic routes from 2-indanone: a two-step pathway involving the formation and subsequent methylation of 2-aminoindan, and a more direct one-pot reductive amination.
Primary Synthesis Pathway: Two-Step Synthesis via 2-Aminoindan
This preferred and well-documented route involves the initial conversion of 2-indanone to 2-aminoindan, followed by N-methylation using the Eschweiler-Clarke reaction.
Step 1: Synthesis of 2-Aminoindan from 2-Indanone
The initial step focuses on the formation of the intermediate, 2-aminoindan, from 2-indanone. A common method involves the formation of an oxime followed by reduction.
Experimental Protocol: Oximation and Reduction of 2-Indanone
-
Oximation:
-
In a round-bottom flask, dissolve 2-indanone (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base, for example, sodium acetate (1.5 eq), to the solution.
-
The reaction mixture is typically stirred at room temperature or with gentle heating for several hours until the formation of 2-indanone oxime is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by pouring the reaction mixture into water and filtering the resulting precipitate. The crude oxime is then washed with water and dried.
-
-
Reduction of 2-Indanone Oxime:
-
The dried 2-indanone oxime (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or ethanol.
-
A reducing agent, for instance, zinc dust or catalytic hydrogenation (e.g., H₂ over a palladium catalyst), is carefully added.
-
The reaction is stirred, often with heating, for several hours until the reduction is complete (monitored by TLC).
-
The workup typically involves filtering off the reducing agent and any inorganic salts. The filtrate is then basified with a strong base (e.g., NaOH) to liberate the free amine.
-
The product, 2-aminoindan, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure to yield the crude 2-aminoindan, which can be further purified by distillation or chromatography.
-
| Step | Reactants | Reagents | Solvent | Typical Yield |
| Oximation | 2-Indanone | Hydroxylamine HCl, Sodium Acetate | Ethanol | >90% |
| Reduction | 2-Indanone Oxime | Zinc dust or H₂/Pd | Acetic Acid or Ethanol | 60-80% |
Step 2: N-Methylation of 2-Aminoindan via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary amines to tertiary amines using formic acid and formaldehyde, without the formation of quaternary ammonium salts[1][2][3].
Experimental Protocol: Eschweiler-Clarke Methylation of 2-Aminoindan
-
To a flask containing 2-aminoindan (1.0 eq), add an excess of formic acid (e.g., 2.0-3.0 eq) and formaldehyde (37% aqueous solution, e.g., 2.0-3.0 eq)[1][4].
-
Heat the reaction mixture to a temperature of 80-100 °C for several hours (typically 4-18 hours)[4]. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add a solution of hydrochloric acid (e.g., 1M HCl) to acidify the mixture, then wash with an organic solvent like diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH greater than 11.
-
Extract the liberated N-methyl-2-aminoindan with an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-2-aminoindan. Purification can be achieved by distillation or column chromatography.
| Reactant | Reagents | Reaction Temperature | Typical Yield |
| 2-Aminoindan | Formic Acid, Formaldehyde | 80-100 °C | 70-90% |
Alternative Pathway: One-Pot Reductive Amination
A more streamlined approach is the direct, one-pot reductive amination of 2-indanone with methylamine.
Experimental Protocol: Reductive Amination of 2-Indanone
-
In a reaction vessel, dissolve 2-indanone (1.0 eq) and methylamine hydrochloride (1.1-1.5 eq) in a suitable solvent, such as methanol or ethanol.
-
Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine.
-
Carefully add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), in portions. The pH of the reaction is often maintained in a slightly acidic range (pH 6-7) to facilitate the reaction.
-
Continue to stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the careful addition of water or a dilute acid.
-
The solvent is removed under reduced pressure, and the residue is taken up in water and basified with a strong base (e.g., NaOH).
-
The aqueous layer is extracted with an organic solvent, and the combined organic extracts are dried and concentrated to yield the crude N-methyl-2-aminoindan.
| Reactants | Reducing Agent | Solvent | Typical Yield |
| 2-Indanone, Methylamine HCl | NaBH₃CN or NaBH(OAc)₃ | Methanol or Ethanol | 60-85% |
Final Step: Formation of this compound
The purified N-methyl-2-aminoindan free base is converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified N-methyl-2-aminoindan in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the suspension in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous solvent.
-
Dry the this compound under vacuum.
| Reactant | Reagent | Solvent | Product Form |
| N-Methyl-2-aminoindan | HCl in Diethyl Ether | Diethyl Ether | White Crystalline Solid |
Characterization Data
| Compound | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 230-233[5][6] | C₁₀H₁₄ClN[5] | 183.68[5] |
Spectroscopic Data: While detailed experimental spectra are best obtained from a certificate of analysis, expected spectroscopic data for analogous compounds can be referenced for characterization[7][8].
Visualizing the Synthesis Pathways
Caption: Synthesis pathways for this compound.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl) | 10408-85-2 [m.chemicalbook.com]
- 6. Newblue-CHEM 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl) 10408-85-2, CasNo.10408-85-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
N-Methylindan-2-amine hydrochloride solubility in different solvents
An In-depth Technical Guide to the Solubility of N-Methylindan-2-amine Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This compound, a synthetic intermediate and research chemical, presents a unique profile that necessitates a thorough understanding of its behavior in various solvent systems. This guide provides a detailed overview of its solubility, experimental protocols for its determination, and a conceptual framework for its potential biological interactions.
Core Solubility Profile
This compound (CAS: 10408-85-2) is a white to off-white crystalline solid.[1] Its solubility is a key parameter for its use in synthesis and biological assays. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.[2]
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound in several common laboratory solvents.
| Solvent | Solubility (mg/mL) |
| DMF (Dimethylformamide) | 25 |
| DMSO (Dimethyl sulfoxide) | 20 |
| PBS (Phosphate-Buffered Saline, pH 7.2) | 10 |
| Ethanol | 3 |
| Methanol | 1 |
| Data sourced from ChemicalBook.[1] |
Qualitative descriptions indicate it is easily soluble in water and alcohol solvents and slightly soluble in ether solvents.[3]
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is contingent on standardized experimental protocols. The following methodologies outline a general approach for determining the solubility of this compound.
Method 1: Shake-Flask Method (Equilibrium Solubility)
This widely used method determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS, Ethanol, DMSO)
-
Scintillation vials or glass test tubes
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The goal is to create a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method like HPLC or UV-Vis spectrophotometry.
Method 2: Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Plate reader (nephelometry or turbidimetry)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate at various concentrations.
-
Precipitation Detection: Allow the plate to equilibrate for a short period (e.g., 1-2 hours). The solubility is determined by detecting the lowest concentration at which a precipitate forms, typically measured by light scattering using a nephelometer or plate reader.
The following diagram illustrates a general workflow for determining compound solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Biological Context and Potential Signaling Pathways
N-Methylindan-2-amine is an intermediate used in the synthesis of N-methyl-N-(2-propynyl)-1-indanamine, a potent monoamine oxidase (MAO) inhibitor.[1][4] MAO inhibitors are crucial in neuropharmacology for treating depression and neurodegenerative diseases by preventing the breakdown of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.
Additionally, this compound itself has been studied for its effects on central noradrenergic mechanisms.[5] This suggests potential interactions with adrenergic receptors or transporters.
The diagram below conceptualizes the role of an MAO inhibitor, the type of molecule synthesized from N-Methylindan-2-amine.
Caption: Inhibition of Monoamine Oxidase (MAO).
References
Spectroscopic Profile of N-Methylindan-2-amine Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the spectroscopic characteristics of N-Methylindan-2-amine hydrochloride (CAS No: 10408-85-2), a notable derivative of 2-aminoindane.[1][2][3][4] This document is intended to serve as a vital resource for researchers, scientists, and professionals in the fields of medicinal chemistry, forensic science, and drug development by providing detailed, albeit predicted, spectroscopic data and the methodologies for their acquisition. N-Methylindan-2-amine is recognized as an intermediate in the synthesis of potent monoamine oxidase inhibitors and has been studied as an N-alkylated congener of phenylethylamine.[2][3][5]
Chemical Structure and Properties
-
IUPAC Name: 2,3-dihydro-N-methyl-1H-inden-2-amine, monohydrochloride[1]
-
Synonyms: NM-2AI, N-methyl-2-Aminoindane hydrochloride[1]
-
Molecular Formula: C₁₀H₁₃N • HCl[1]
-
Molecular Weight: 183.68 g/mol [2]
-
Appearance: Crystalline solid[1]
Predicted Spectroscopic Data
While definitive experimental spectra for this compound are not widely published, the following data are predicted based on the known chemical structure and spectroscopic data from analogous compounds such as 2-aminoindane and other N-alkylated phenethylamines.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.2 - 7.4 | m | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |
| 3.8 - 4.0 | m | 1H | Methine proton (C₂-H) |
| 3.0 - 3.4 | m | 4H | Methylene protons (C₁-H₂, C₃-H₂) |
| 2.7 | s | 3H | Methyl protons (N-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)
| Chemical Shift (ppm) | Assignment |
| 139 - 141 | Quaternary aromatic C |
| 127 - 129 | Aromatic CH |
| 125 - 127 | Aromatic CH |
| 60 - 65 | C₂ (CH-N) |
| 38 - 42 | C₁, C₃ (CH₂) |
| 30 - 35 | N-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2700 - 3000 | Strong, Broad | N-H stretch (secondary amine salt) |
| 2850 - 3000 | Medium | C-H stretch (aromatic and aliphatic) |
| 1580 - 1610 | Medium | C=C stretch (aromatic ring) |
| 1450 - 1490 | Medium | C-H bend (aliphatic) |
| 1100 - 1200 | Medium | C-N stretch |
| 730 - 770 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
Mass Spectrometry (MS)
The mass spectrum of the free base (N-Methylindan-2-amine) is predicted to show a prominent molecular ion peak. The fragmentation pattern is expected to be characteristic of aminoindane derivatives.[6]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 147 | High | [M]⁺ (Molecular ion of the free base) |
| 132 | Moderate | [M - CH₃]⁺ |
| 117 | High | Indane fragment |
| 116 | High | Indene fragment |
| 91 | Moderate | Tropylium ion |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire 16-32 scans at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or, for GC-MS analysis, dissolve the sample in a suitable solvent (e.g., methanol) and inject it into a gas chromatograph.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionization: Use a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-500.
-
For GC-MS, utilize a capillary column suitable for separating amines (e.g., Rxi®-5Sil MS).[6]
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the spectroscopic properties of this compound. The predicted data and experimental protocols herein are intended to aid researchers in the identification and characterization of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl) | 10408-85-2 [m.chemicalbook.com]
- 4. This compound | CAS 10408-85-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Aminoindan hydrochloride | C9H12ClN | CID 122764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Methylindan-2-amine Hydrochloride: A Detailed Protocol for Laboratory Researchers
Application Note: This document provides a comprehensive protocol for the laboratory synthesis of N-Methylindan-2-amine hydrochloride, a valuable intermediate in pharmaceutical research and development. The described methodology is based on the robust and widely applicable reductive amination reaction, offering a reliable route to this key amine. This protocol is intended for researchers, scientists, and professionals in drug development who require a detailed, step-by-step guide for the preparation of this compound.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process commencing with the reductive amination of 2-indanone. In the initial step, 2-indanone reacts with methylamine to form an intermediate imine. This imine is subsequently reduced in situ to the corresponding secondary amine, N-Methylindan-2-amine. The final step involves the conversion of the free amine to its hydrochloride salt to enhance stability and facilitate handling. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which selectively reduces the iminium ion in the presence of the ketone.
Experimental Protocol
This protocol details the reductive amination of 2-indanone with methylamine hydrochloride using sodium cyanoborohydride as the reducing agent.
Materials:
-
2-Indanone
-
Methylamine hydrochloride (CH₃NH₂·HCl)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Glacial Acetic Acid
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Imine Formation:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-indanone (1.0 equivalent) and methylamine hydrochloride (1.2 equivalents) in methanol.
-
Stir the mixture at room temperature. The progress of imine formation can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
Once imine formation is deemed significant (typically after 1-2 hours), slowly add sodium cyanoborohydride (1.5 equivalents) to the reaction mixture in portions. Caution: This reaction may evolve hydrogen gas. Ensure adequate ventilation and perform this step in a fume hood.
-
After the addition is complete, continue to stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to neutralize any remaining acid and to basify the mixture to a pH of approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Methylindan-2-amine as a free base.
-
-
Salt Formation and Purification:
-
Dissolve the crude N-Methylindan-2-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
To this solution, add a solution of hydrochloric acid in the same solvent dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether to remove any soluble impurities.
-
Dry the purified this compound under vacuum.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Indanone | Commercially Available |
| Reagents | Methylamine hydrochloride | Commercially Available |
| Sodium cyanoborohydride | Commercially Available | |
| Product | This compound | - |
| CAS Number | 10408-85-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClN | [1] |
| Molecular Weight | 183.68 g/mol | [2] |
| Melting Point | 230-233 °C | [3] |
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols for N-Methylindan-2-amine Hydrochloride in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylindan-2-amine hydrochloride, also known as NM-2-AI, is a rigid analogue of methamphetamine belonging to the 2-aminoindane class of compounds.[1] It has been identified as a stimulant that primarily acts as a selective norepinephrine releasing agent and reuptake inhibitor.[1] Its neuropharmacological profile is further characterized by its interactions with several monoamine receptors, making it a compound of interest for investigating noradrenergic and serotonergic pathways in the central nervous system.[1][2] These notes provide detailed protocols for in vitro and in vivo studies to explore the neuropharmacological properties of this compound.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Synonyms | NM-2-AI, N-Methyl-2-aminoindane HCl | [1][3] |
| CAS Number | 10408-85-2 (HCl) | [3] |
| Molecular Formula | C₁₀H₁₃N · HCl | [3] |
| Molecular Weight | 183.68 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water and alcohol | [3] |
| Storage | Store in a dry, sealed container at room temperature, protected from light. | [3] |
Neuropharmacological Profile
This compound exhibits a distinct profile of activity at monoamine transporters and receptors. It is a potent and selective norepinephrine reuptake inhibitor and releasing agent, with negligible effects on dopamine and serotonin transporters at high concentrations.[1]
Quantitative Data Summary
| Target | Assay Type | Value | Reference |
| Norepinephrine Transporter (NET) | Reuptake Inhibition | IC₅₀: 2.4 µM | [2] |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist Activity | EC₅₀: 3.3 µM | [2] |
| Alpha-2A Adrenergic Receptor | Binding Affinity | Kᵢ: 0.49 µM | [2] |
| Serotonin 1A (5-HT₁ₐ) Receptor | Binding Affinity | Kᵢ: 3.6 µM | [2] |
| Serotonin 2A (5-HT₂ₐ) Receptor | Binding Affinity | Kᵢ: 5.4 µM | [2] |
| Monoamine Oxidase A (MAO-A) | Inhibition | Data not available | |
| Monoamine Oxidase B (MAO-B) | Inhibition | Data not available |
Note: While N-Methylindan-2-amine is used as an intermediate in the synthesis of a potent monoamine oxidase inhibitor, its direct inhibitory activity on MAO-A and MAO-B has not been reported in the reviewed literature.[4]
Experimental Protocols
In Vitro Assays
1. Monoamine Transporter Reuptake Inhibition Assay
This protocol is adapted from methodologies used to characterize monoamine transporter ligands.[5][6]
Objective: To determine the potency of this compound to inhibit the reuptake of norepinephrine, dopamine, and serotonin.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
[³H]Norepinephrine, [³H]Dopamine, or [³H]Serotonin.
-
This compound stock solution (in DMSO or water).
-
Reference inhibitors (e.g., desipramine for NET, GBR12909 for DAT, and fluoxetine for SERT).
-
96-well cell culture plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and reference inhibitors in KRH buffer.
-
Pre-incubation: Wash the cells with KRH buffer and then pre-incubate them with varying concentrations of this compound or reference inhibitors for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]Norepinephrine, [³H]Dopamine, or [³H]Serotonin) to each well at a concentration close to its Kₘ value and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the concentration-response curves.
2. Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound to specific receptors.
Objective: To determine the Kᵢ of this compound for the alpha-2A adrenergic, 5-HT₁ₐ, and 5-HT₂ₐ receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., CHO or HEK cells) or from specific brain regions (e.g., rat cerebral cortex for 5-HT₂ₐ).
-
Radioligand specific for the target receptor (e.g., [³H]clonidine for alpha-2A, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).
-
This compound stock solution.
-
Binding buffer specific to the receptor assay.
-
Non-specific binding agent (e.g., a high concentration of a known ligand for the receptor).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound in the binding buffer. Include wells for total binding (radioligand only) and non-specific binding (radioligand and non-specific binding agent).
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value from the competition binding curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
3. Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine if this compound inhibits MAO-A or MAO-B activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Substrate (e.g., kynuramine for a fluorometric assay).
-
This compound stock solution.
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer (e.g., sodium phosphate buffer, pH 7.4).
-
96-well plates (black plates for fluorescence).
-
Fluorometer or spectrophotometer.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of this compound or a reference inhibitor for a set time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a basic solution) and measure the product formation using a fluorometer or spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
In Vivo Assays in Rodents
The following protocols are based on a study by Tirri et al. (2023) that investigated the in vivo effects of this compound in mice.[7]
Animals: Male CD-1 mice are suitable for these studies.
Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at doses ranging from 1 to 100 mg/kg.
1. Hot Plate Test for Analgesia
This test assesses the central analgesic effects of the compound.
Procedure:
-
Place a mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle and test the mice at various time points post-injection (e.g., 15, 30, 60, 90 minutes).
2. Prepulse Inhibition (PPI) of Acoustic Startle Response
This test is a measure of sensorimotor gating, which can be disrupted by hallucinogenic or psychosis-inducing agents.
Procedure:
-
Place a mouse in a startle chamber and allow for a 5-minute acclimation period with background white noise.
-
Present a series of trials, including:
-
Pulse-alone trials (e.g., 120 dB acoustic stimulus).
-
Prepulse-alone trials (e.g., 75, 80, 85 dB).
-
Prepulse-pulse trials (prepulse followed by the pulse).
-
No-stimulus trials.
-
-
Measure the startle response (amplitude of the flinch).
-
Calculate PPI as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
3. In Vivo Microdialysis for Neurotransmitter Levels
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex or nucleus accumbens).
-
After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after the administration of this compound.
-
Analyze the concentration of norepinephrine, dopamine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of in vitro and in vivo assays for N-Methylindan-2-amine HCl.
Caption: Proposed mechanism of action for N-Methylindan-2-amine HCl.
Caption: Workflow for in vivo behavioral studies with N-Methylindan-2-amine HCl.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NM-2-AI - Wikipedia [en.wikipedia.org]
- 4. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: HPLC-UV Method for the Analysis of N-Methylindan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of N-Methylindan-2-amine hydrochloride. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for purity assessment, stability studies, and quality control of this compound. The described method utilizes reversed-phase chromatography for the separation and quantification of this compound.
Introduction
This compound is a synthetic compound with a structure related to other bioactive amines. Accurate and precise analytical methods are crucial for its characterization and quality control in research and pharmaceutical development. High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique for the analysis of aromatic compounds such as this compound. This document provides a comprehensive protocol for its analysis, including system suitability parameters and sample preparation guidelines.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.
Sample Preparation
Accurately weigh the sample containing this compound and dissolve it in the diluent to obtain a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table outlines the expected system suitability parameters and performance characteristics of the method.
| Parameter | Acceptance Criteria |
| Retention Time (RT) | Approximately 4-6 minutes |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Diagrams
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for HPLC-UV analysis of N-Methylindan-2-amine HCl.
Logical Relationship of Method Parameters
The following diagram illustrates the relationship between key HPLC parameters and their impact on the chromatographic separation.
Caption: Interrelationship of key HPLC method parameters.
Application Notes and Protocols for the Development of N-Methylindan-2-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of N-Methylindan-2-amine hydrochloride derivatives. This class of compounds holds potential for modulating monoaminergic systems, particularly as inhibitors of monoamine oxidase (MAO) and as ligands for adrenergic receptors.
Introduction
N-Methylindan-2-amine and its derivatives are synthetic compounds based on the 2-aminoindan scaffold. This structural motif is found in a variety of biologically active molecules.[1] N-Methylindan-2-amine itself has been identified as an intermediate in the synthesis of potent monoamine oxidase (MAO) inhibitors, such as N-methyl-N-(2-propynyl)-1-indanamine.[2][3] Furthermore, derivatives of the parent compound, 2-aminoindan, have been shown to interact with monoamine transporters and α2-adrenergic receptors, suggesting a broader pharmacological profile for this chemical class.[2][4]
These notes will detail the synthetic methodologies for creating a library of N-Methylindan-2-amine derivatives, protocols for their biological evaluation, and a summary of key structure-activity relationships to guide further drug discovery efforts.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 10408-85-2 | [2] |
| Molecular Formula | C10H14ClN | [2] |
| Molecular Weight | 183.68 g/mol | [2] |
| Melting Point | 230-233 °C | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | DMF: 25 mg/mL; DMSO: 20 mg/mL; Ethanol: 3 mg/mL; Methanol: 1 mg/mL; PBS (pH 7.2): 10 mg/mL | [2] |
Biological Activity of 2-Aminoindan Derivatives
The following table summarizes the binding affinities (Ki, nM) of 2-aminoindan and its ring-substituted analogs for monoamine transporters and α2-adrenergic receptors. While not direct derivatives of N-Methylindan-2-amine, this data provides a crucial starting point for understanding the SAR of the 2-aminoindan scaffold.
| Compound | DAT | NET | SERT | α2A | α2B | α2C | 5-HT2B |
| 2-Aminoindan (2-AI) | 1,200 | 150 | >10,000 | 134 | 211 | 41 | >10,000 |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 4,000 | 300 | 200 | - | - | - | Moderate Affinity |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | >10,000 | 100 | - | - | - | Moderate Affinity |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | >10,000 | 1,000 | 1,000 | - | - | - | - |
Data extracted from Halberstadt et al., 2019.[2][4]
Experimental Protocols
General Synthesis of N-Alkyl-indan-2-amine Derivatives
A common and versatile method for the synthesis of N-alkylated indan-2-amine derivatives is reductive amination. This involves the reaction of 2-aminoindan with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated amine.
Protocol 1: Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 2-aminoindan hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous methanol. Add a weak base such as sodium triacetoxyborohydride (1.5 eq).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (1.5 eq), portion-wise.
-
Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Biological Evaluation Protocols
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from a general procedure for determining MAO inhibitory activity.[5]
-
Reagent Preparation: Prepare solutions of MAO-A and MAO-B enzymes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare serial dilutions of the test compounds in the same buffer. The substrate for MAO-A can be kynuramine, and for MAO-B, benzylamine.
-
Assay Procedure: In a 96-well plate, add the enzyme solution to each well. Add the test compound solutions and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the appropriate substrate.
-
Incubation and Termination: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Detection: Measure the product formation using a fluorescence plate reader. For the kynuramine assay, the fluorescent product is 4-hydroxyquinoline.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Radioligand Binding Assay for Adrenergic Receptors
This protocol provides a general framework for assessing the binding affinity of the synthesized derivatives to adrenergic receptors.
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the adrenergic receptor subtype of interest (e.g., α2A, α2B, α2C).
-
Binding Assay: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]RX821002 for α2 receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for a specified period to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
Synthesis and Evaluation Workflow
Caption: Workflow for the synthesis and biological evaluation of N-Alkyl-indan-2-amine derivatives.
Adrenergic Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N-甲基-2,3-二氢-1H-茚-2-胺盐酸盐 , this compound , 10408-85-2 [leyan.com]
- 4. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Design of N-Methylindan-2-amine Hydrochloride Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylindan-2-amine hydrochloride is an N-alkylated analog of phenylethylamine. Preliminary studies suggest its potential to interact with central noradrenergic systems, as evidenced by its ability to increase hot plate reaction time in mice without inducing dopaminergic effects.[1] It has also been identified as an intermediate in the synthesis of a potent monoamine oxidase (MAO) inhibitor. A comprehensive understanding of its pharmacological profile is crucial for elucidating its mechanism of action and assessing its therapeutic potential and safety.
These application notes provide a detailed experimental framework for the preclinical characterization of this compound. The protocols outlined below cover in vitro biochemical assays, in vivo behavioral studies, and initial safety and toxicity assessments.
Putative Signaling Pathway
This compound is hypothesized to primarily act as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET), it is expected to increase the synaptic concentration of norepinephrine, leading to enhanced noradrenergic signaling. This, in turn, can modulate downstream pathways involved in arousal, attention, mood, and pain perception.
Hypothesized mechanism of action for this compound.
Experimental Workflow
A tiered approach is recommended to systematically evaluate the pharmacological profile of this compound. This workflow progresses from broad in vitro screening to more specific in vivo functional and safety assessments.
Preclinical experimental workflow for this compound.
Phase 1: In Vitro Characterization
Monoamine Transporter and Receptor Binding Affinity
Objective: To determine the binding affinity of this compound for the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing human NET, DAT, or SERT.
-
Radioligand Binding Assay:
-
For NET, use [³H]-Nisoxetine as the radioligand.
-
For DAT, use [³H]-WIN 35,428 as the radioligand.
-
For SERT, use [³H]-Citalopram as the radioligand.
-
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
| Target | Radioligand | Non-specific Ligand | Incubation Time | Incubation Temperature |
| NET | [³H]-Nisoxetine | Desipramine (10 µM) | 60 min | 4°C |
| DAT | [³H]-WIN 35,428 | GBR 12909 (10 µM) | 60 min | 4°C |
| SERT | [³H]-Citalopram | Fluoxetine (10 µM) | 60 min | 25°C |
Monoamine Oxidase Inhibition Assay
Objective: To assess the inhibitory potential of this compound on MAO-A and MAO-B enzymes.
Protocol:
-
Enzyme Source: Use human recombinant MAO-A and MAO-B.
-
Substrate:
-
For MAO-A, use kynuramine.
-
For MAO-B, use benzylamine.
-
-
Incubation: Pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.
-
Detection: Monitor the formation of the product (4-hydroxyquinoline for MAO-A and benzaldehyde for MAO-B) spectrophotometrically.
-
Data Analysis: Calculate the IC₅₀ values for the inhibition of each enzyme isoform.
| Enzyme | Substrate | Positive Control | Wavelength |
| MAO-A | Kynuramine | Clorgyline | 316 nm |
| MAO-B | Benzylamine | Selegiline | 250 nm |
Neurotransmitter Uptake Inhibition Assay
Objective: To determine the functional potency of this compound to inhibit the reuptake of norepinephrine, dopamine, and serotonin.
Protocol:
-
Cell Culture: Use HEK293 cells stably expressing human NET, DAT, or SERT.
-
Radiolabeled Neurotransmitter:
-
For NET, use [³H]-Norepinephrine.
-
For DAT, use [³H]-Dopamine.
-
For SERT, use [³H]-Serotonin.
-
-
Incubation: Pre-incubate the cells with varying concentrations of this compound, then add the radiolabeled neurotransmitter.
-
Termination: Stop the uptake by washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the IC₅₀ values for uptake inhibition.
| Transporter | Radiolabeled Neurotransmitter | Positive Control | Incubation Time |
| NET | [³H]-Norepinephrine | Desipramine | 10 min |
| DAT | [³H]-Dopamine | GBR 12909 | 10 min |
| SERT | [³H]-Serotonin | Fluoxetine | 10 min |
Neurotransmitter Release Assay
Objective: To determine if this compound induces the release of norepinephrine from presynaptic terminals.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from the rat hippocampus.
-
Loading: Pre-load the synaptosomes with [³H]-Norepinephrine.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber and perfuse with buffer.
-
Stimulation: After a baseline period, introduce varying concentrations of this compound into the perfusion buffer.
-
Fraction Collection: Collect fractions of the superfusate at regular intervals.
-
Quantification: Measure the radioactivity in each fraction.
-
Data Analysis: Calculate the percentage of total [³H]-Norepinephrine released by the compound.
| Parameter | Condition |
| Brain Region | Rat Hippocampus |
| Radiolabel | [³H]-Norepinephrine |
| Positive Control | Amphetamine |
| Perfusion Rate | 1 mL/min |
Phase 2: In Vivo Behavioral Pharmacology
Animals: Male Sprague-Dawley rats or C57BL/6 mice will be used for all behavioral studies. All procedures will be conducted in accordance with institutional animal care and use committee guidelines.
Locomotor Activity
Objective: To assess the stimulant or sedative effects of this compound.
Protocol:
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams.
-
Habituation: Acclimate the animals to the chambers for 60 minutes.
-
Administration: Administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p.) or vehicle.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for 120 minutes post-injection.
-
Data Analysis: Analyze the data in time bins to assess the time course of the effect.
| Parameter | Value |
| Animal Model | Male C57BL/6 mice |
| Doses (mg/kg, i.p.) | Vehicle, 1, 3, 10, 30 |
| Habituation Time | 60 min |
| Test Duration | 120 min |
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of this compound.
Protocol:
-
Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Pre-conditioning: On day 1, allow the animals to freely explore the apparatus to determine baseline preference.
-
Conditioning: For 8 days, administer this compound and confine the animal to one chamber, and on alternate days, administer vehicle and confine to the other chamber.
-
Post-conditioning (Test): On day 10, in a drug-free state, allow the animals to freely explore the entire apparatus.
-
Data Analysis: Measure the time spent in the drug-paired chamber during the test phase and compare it to the pre-conditioning baseline.
| Parameter | Schedule |
| Pre-conditioning | Day 1 |
| Conditioning | Days 2-9 (alternating drug/vehicle) |
| Test | Day 10 |
| Doses (mg/kg, i.p.) | Vehicle, 1, 3, 10 |
Drug Self-Administration
Objective: To assess the reinforcing effects and abuse potential of this compound.
Protocol:
-
Surgery: Implant intravenous catheters into the jugular veins of rats.
-
Training: Train the rats to press a lever for infusions of a known reinforcer (e.g., cocaine) on a fixed-ratio schedule.
-
Substitution: Once stable responding is achieved, substitute saline for cocaine to extinguish responding. Then, substitute different doses of this compound for saline.
-
Data Analysis: Compare the number of infusions earned for this compound to that of saline and cocaine.
| Parameter | Condition |
| Reinforcer (Training) | Cocaine (0.5 mg/kg/infusion) |
| Schedule of Reinforcement | Fixed-Ratio 1 (FR1) |
| Test Doses (mg/kg/infusion) | 0.1, 0.3, 1.0 |
Forced Swim Test (FST)
Objective: To evaluate potential antidepressant-like effects.
Protocol:
-
Apparatus: Use a glass cylinder filled with water.
-
Pre-test: On day 1, place the mice in the cylinder for 15 minutes.
-
Administration: On day 2, administer this compound or a positive control (e.g., desipramine) 30-60 minutes before the test.
-
Test: Place the mice in the cylinder for 6 minutes and record the duration of immobility during the last 4 minutes.
-
Data Analysis: Compare the immobility time between the treatment groups.
| Parameter | Value |
| Animal Model | Male C57BL/6 mice |
| Water Temperature | 23-25°C |
| Pre-test Duration | 15 min |
| Test Duration | 6 min |
Phase 3: Preliminary Safety and Toxicity Assessment
Acute Toxicity
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound.
Protocol:
-
Dose Escalation: Administer single, escalating doses of this compound to groups of mice.
-
Observation: Monitor the animals for clinical signs of toxicity and mortality for at least 24 hours.
-
MTD Determination: The MTD is the highest dose that does not cause mortality or severe signs of toxicity.
Neurotoxicity Screen
Objective: To identify any overt signs of neurotoxicity.
Protocol:
-
Functional Observational Battery (FOB): Administer a range of doses of this compound and observe the animals for changes in:
-
Home cage activity and posture
-
Sensorimotor responses (e.g., startle response, righting reflex)
-
Autonomic signs (e.g., salivation, piloerection)
-
-
Motor Activity: Assess changes in locomotor activity as a general measure of CNS effects.
Cardiovascular Safety Screen
Objective: To assess the potential for cardiovascular side effects.
Protocol:
-
Telemetry: In telemeterized rats, administer this compound and continuously monitor heart rate and blood pressure.
-
Data Analysis: Analyze changes in cardiovascular parameters compared to baseline and vehicle control.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: In Vitro Binding and Functional Data
| Compound | NET Ki (nM) | DAT Ki (nM) | SERT Ki (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| N-Methylindan-2-amine HCl | ||||||||
| Desipramine (Control) | ||||||||
| GBR 12909 (Control) | ||||||||
| Fluoxetine (Control) | ||||||||
| Clorgyline (Control) | ||||||||
| Selegiline (Control) |
Table 2: In Vivo Behavioral Data Summary
| Assay | Dose (mg/kg) | Primary Endpoint | Result |
| Locomotor Activity | 1, 3, 10, 30 | Total Distance Traveled (cm) | |
| Conditioned Place Preference | 1, 3, 10 | Time in Drug-Paired Chamber (s) | |
| Self-Administration | 0.1, 0.3, 1.0 | Number of Infusions | |
| Forced Swim Test | 1, 3, 10 | Immobility Time (s) |
Table 3: Preliminary Safety Data
| Assay | Dose (mg/kg) | Observation |
| Acute Toxicity (MTD) | ||
| Neurotoxicity (FOB) | ||
| Cardiovascular Safety | Change in Heart Rate (bpm) / Blood Pressure (mmHg) |
Conclusion
This comprehensive experimental plan provides a robust framework for the preclinical evaluation of this compound. The data generated from these studies will be critical for understanding its mechanism of action, identifying its potential therapeutic applications, and assessing its safety profile. A thorough analysis of the in vitro and in vivo data will guide further drug development efforts.
References
Application Notes and Protocols: N-Methylindan-2-amine Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylindan-2-amine hydrochloride is a semi-rigid, N-alkylated analog of phenylethylamine. Its constrained structure makes it a valuable tool in medicinal chemistry for probing the structure-activity relationships of compounds acting on the central nervous system. Primarily, it serves as a scaffold for investigating central noradrenergic mechanisms and as a key intermediate in the synthesis of more complex molecules, such as monoamine oxidase (MAO) inhibitors.[1][2] These notes provide an overview of its applications, quantitative biological data, and detailed protocols for its use in relevant assays.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 10408-85-2 | [2][3] |
| Molecular Formula | C₁₀H₁₄ClN | [3] |
| Molecular Weight | 183.68 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 230-233 °C | [4] |
| Solubility | Soluble in water and alcohol | [3] |
Applications in Medicinal Chemistry
-
Probing Central Noradrenergic Mechanisms: this compound has been shown to produce effects consistent with the modulation of the central noradrenergic system. It elicits a measurable analgesic response in animal models without the confounding effects of dopaminergic system activation, making it a useful tool for selectively studying noradrenergic pathways.[1][5]
-
Intermediate for Monoamine Oxidase (MAO) Inhibitors: This compound is a crucial building block for the synthesis of potent enzyme inhibitors. Specifically, it is used to prepare N-methyl-N-(2-propynyl)-1-indanamine, a known potent monoamine oxidase inhibitor.[2][6] This application is significant in the context of developing therapeutics for neurodegenerative diseases like Parkinson's disease.
Quantitative Biological Data
The primary biological effect reported for this compound is its analgesic activity, as demonstrated by an increased reaction time in the hot plate test in mice.[1][5] While the original study by Cannon et al. (1980) provides the foundational evidence for this activity, specific quantitative data such as the ED₅₀ value is not available in publicly accessible abstracts. Researchers should consult the original publication for detailed dose-response data.
The parent compound, 2-aminoindane, has been characterized for its interaction with monoamine transporters and adrenergic receptors, providing a strong indication of the likely targets for this compound.
| Compound | Target | Assay | Value (Kᵢ, nM) |
| 2-Aminoindane | α₂A-Adrenergic Receptor | Radioligand Binding | 134 |
| α₂B-Adrenergic Receptor | Radioligand Binding | 211 | |
| α₂C-Adrenergic Receptor | Radioligand Binding | 41 |
Data for the parent compound 2-aminoindane from Halberstadt et al., 2019. This suggests that this compound may also exhibit affinity for these receptors.
Experimental Protocols
Protocol 1: Assessment of Analgesic Activity (Hot Plate Test)
This protocol is a standard method for evaluating centrally acting analgesics.
Objective: To determine the analgesic effect of this compound by measuring the latency of a thermal pain response in mice.
Materials:
-
This compound
-
Saline solution (0.9% NaCl) for vehicle control
-
Male Swiss-Webster mice (20-25 g)
-
Hot plate apparatus (e.g., Eddy's Hot Plate) set to a constant temperature (55 ± 0.5 °C)
-
Stopwatch
Procedure:
-
Acclimatization: Allow mice to acclimate to the laboratory environment for at least one hour before testing.
-
Baseline Measurement: Gently place each mouse on the hot plate and start the stopwatch. Observe the mouse for signs of nociception, such as licking of the hind paws or jumping. Stop the stopwatch at the first sign of such a response and record the time as the baseline latency. To prevent tissue damage, a cut-off time of 30-45 seconds is mandatory. Remove any mouse that does not respond within the cut-off time from the study.
-
Compound Administration: Administer this compound (dissolved in saline) via intraperitoneal (i.p.) injection at the desired doses. A vehicle control group should be injected with saline only.
-
Post-Treatment Measurement: At various time points after injection (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the reaction latency as described in step 2.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: Assessment of Dopaminergic Activity (Stereotyped Behavior)
This protocol is used to assess whether a compound induces stereotyped behaviors, which are indicative of central dopamine system activation.
Objective: To determine if this compound induces stereotyped behaviors in mice.
Materials:
-
This compound
-
Saline solution (0.9% NaCl)
-
Positive control: Amphetamine (e.g., 5 mg/kg, i.p.)
-
Male mice
-
Observation chambers (e.g., transparent Plexiglas cylinders)
Procedure:
-
Acclimatization: Place mice individually in the observation chambers and allow them to habituate for 30 minutes.
-
Compound Administration: Administer this compound (i.p.) at doses equivalent to or higher than those used in the hot plate test. Administer saline to the control group and amphetamine to the positive control group.
-
Observation: Following injection, observe the mice continuously for a period of 60 to 90 minutes. Record the incidence and intensity of stereotyped behaviors such as repetitive sniffing, head weaving, gnawing, or licking.
-
Scoring: Score the intensity of stereotyped behavior at regular intervals (e.g., every 10 minutes) using a standardized rating scale. A common scale is:
-
0: Asleep or stationary
-
1: Active, normal grooming
-
2: Hyperactive, increased sniffing and rearing
-
3: Stereotyped activity (e.g., head bobbing, weaving)
-
4: Continuous stereotypy with licking or gnawing
-
-
Data Analysis: Compare the stereotypy scores of the this compound-treated group with the saline and amphetamine-treated groups. A lack of significant increase in stereotypy score compared to the saline control indicates a lack of dopaminergic stimulation.
Protocol 3: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method for screening compounds, such as derivatives of this compound, for their ability to inhibit MAO-A and MAO-B.
Objective: To determine the IC₅₀ values of a test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Test compound (e.g., a propargylamine derivative of N-Methylindan-2-amine)
-
Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of the Amplex Red/HRP/substrate mixture in assay buffer. Prepare serial dilutions of the test compound and control inhibitors.
-
Assay Setup: To the wells of the 96-well plate, add:
-
Assay buffer
-
MAO-A or MAO-B enzyme
-
Test compound at various concentrations (or control inhibitor/vehicle)
-
-
Pre-incubation: Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the Amplex Red/HRP/substrate working solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence kinetically in a microplate reader (e.g., excitation ~535 nm, emission ~587 nm) at 37 °C for 30-60 minutes.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Hypothesized Mechanism of Noradrenergic Modulation
Based on data from the parent compound, 2-aminoindane, this compound is hypothesized to interact with components of the noradrenergic synapse. It may act as a norepinephrine transporter (NET) substrate, leading to increased synaptic norepinephrine, and/or as a ligand for presynaptic α₂-adrenergic autoreceptors.
Caption: Hypothesized interactions of N-Methylindan-2-amine at the noradrenergic synapse.
Workflow for Synthesis of MAO Inhibitors
This diagram illustrates the role of N-Methylindan-2-amine as a key intermediate in a synthetic pathway to produce potent MAO inhibitors.
Caption: Synthetic pathway from 2-indanone to a potent MAO inhibitor.
Experimental Workflow for Biological Characterization
This workflow outlines the logical progression of experiments to characterize the biological activity of this compound.
Caption: Logical workflow for the biological evaluation of N-Methylindan-2-amine HCl.
References
- 1. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral phenotyping and dopamine dynamics in mice with conditional deletion of the glutamate transporter GLT-1 in neurons: resistance to the acute locomotor effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-Methylindan-2-amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of N-Methylindan-2-amine hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Reductive Amination of 2-Indanone: This is a one-pot reaction where 2-indanone is reacted with methylamine in the presence of a reducing agent.
-
Eschweiler-Clarke Methylation of 2-Aminoindan: This method involves the methylation of 2-aminoindan using formic acid and formaldehyde.
Q2: Which synthetic route generally provides a higher yield?
A2: Both reductive amination and the Eschweiler-Clarke reaction can provide good to excellent yields. The optimal choice often depends on the availability of starting materials, scalability, and the specific experimental conditions employed. Reductive amination is a versatile and widely used method in medicinal chemistry, while the Eschweiler-Clarke reaction is a classic and efficient method specifically for N-methylation.
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products can include:
-
Over-alkylation: In reductive amination, the secondary amine product can sometimes react further to form a tertiary amine, N,N-dimethylindan-2-amine. The Eschweiler-Clarke reaction is less prone to over-alkylation beyond the tertiary amine.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 2-indanone, methylamine, or 2-aminoindan.
-
Imine Intermediate: The imine formed during reductive amination may not be fully reduced.
-
Byproducts from the Reducing Agent: The choice of reducing agent can sometimes lead to byproducts. For instance, the use of sodium cyanoborohydride necessitates careful handling and workup procedures to manage toxic cyanide byproducts.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through:
-
Acid-Base Extraction: The basic nature of the amine allows for its separation from neutral or acidic impurities. The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer containing the protonated amine is then basified, and the free amine is re-extracted into an organic solvent.
-
Recrystallization: The hydrochloride salt of N-Methylindan-2-amine can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a crystalline solid.
-
Column Chromatography: While less common for the final salt, chromatography of the free base on silica gel can be used for purification before salt formation.
Experimental Protocols
Protocol 1: Reductive Amination of 2-Indanone
This protocol is a representative procedure based on general methods for reductive amination.
Materials:
-
2-Indanone
-
Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in ether or ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-indanone (1.0 eq) and methylamine hydrochloride (1.2 eq) in methanol.
-
Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue to stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully add a 1M NaOH solution to quench the reaction and adjust the pH to >10.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylindan-2-amine free base.
-
Dissolve the crude free base in a minimal amount of diethyl ether or ethanol and add a solution of HCl in the respective solvent until precipitation is complete.
-
Filter the precipitate, wash with cold ether, and dry under vacuum to obtain this compound.
Protocol 2: Eschweiler-Clarke Methylation of 2-Aminoindan
This protocol is a representative procedure based on the classical Eschweiler-Clarke reaction.
Materials:
-
2-Aminoindan
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in ether or ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-aminoindan (1.0 eq).
-
Add an excess of formaldehyde solution (2.5 eq) to the flask.
-
Slowly add an excess of formic acid (2.5 eq) to the reaction mixture. The reaction is exothermic.
-
Heat the reaction mixture to 80-100°C and maintain for 6-8 hours, or until the evolution of carbon dioxide ceases.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a concentrated NaOH solution to make the solution strongly alkaline (pH > 12).
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-methylindan-2-amine free base and convert to the hydrochloride salt as described in Protocol 1.
Data Presentation
Table 1: Representative Reaction Parameters for this compound Synthesis
| Parameter | Reductive Amination of 2-Indanone | Eschweiler-Clarke Methylation of 2-Aminoindan |
| Starting Material | 2-Indanone | 2-Aminoindan |
| Reagents | Methylamine hydrochloride, NaBH₃CN or NaBH(OAc)₃ | Formaldehyde, Formic Acid |
| Solvent | Methanol | Water (from aqueous formaldehyde/formic acid) |
| Temperature | Room Temperature | 80-100°C |
| Reaction Time | 24 hours | 6-8 hours |
| Typical Yield | 70-85% (based on similar reactions) | 75-90% (based on similar reactions) |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | - Increase the reaction time or temperature (for Eschweiler-Clarke).- Use a slight excess of one of the reactants to drive the reaction to completion.- Ensure the purity of starting materials. |
| Inefficient reduction of the imine (Reductive Amination). | - Choose an appropriate reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine over the ketone.- Ensure the reducing agent is fresh and added at the correct stage of the reaction. |
| Side reactions. | - For Reductive Amination, over-alkylation to the tertiary amine can occur. Use a milder reducing agent or control the stoichiometry of the reagents.- For Eschweiler-Clarke, ensure sufficient formic acid is present to act as both the acid catalyst and the reducing agent. |
| Product loss during workup. | - The amine may be partially soluble in the aqueous phase during extraction. Perform multiple extractions with an appropriate organic solvent.- Ensure the aqueous phase is sufficiently basic (pH > 10) before extracting the amine product. |
Issue 2: Presence of Impurities
| Possible Cause | Troubleshooting Step |
| Unreacted starting materials. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Purify the crude product using acid-base extraction. |
| Over-alkylation (formation of tertiary amine). | - In reductive amination, use a milder reducing agent that is more selective for the imine.- The Eschweiler-Clarke reaction is a good alternative to avoid significant over-alkylation. |
| Difficult Purification. | - If the free base is an oil, consider converting it to the hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.- Employ column chromatography on the free base before salt formation if significant impurities are present. |
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
N-Methylindan-2-amine hydrochloride purification challenges and solutions
Technical Support Center: N-Methylindan-2-amine Hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals facing challenges with the purification of this compound. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities largely depend on the synthetic route. For a typical synthesis involving the reductive amination of indan-2-one with methylamine, common impurities include:
-
Unreacted Starting Materials: Residual indan-2-one and methylamine.
-
Over-methylation Product: Formation of the tertiary amine, N,N-Dimethylindan-2-amine.
-
Byproducts from the Reducing Agent: Borate salts (if using sodium borohydride) or other residues.[1]
-
Primary Amine: Unreacted indan-2-amine if the starting material was N-methylation of indan-2-amine.
Q2: My purified this compound has a low or broad melting point. What is the likely cause?
A2: A low and broad melting point is a strong indicator of impurities.[2] The presence of the byproducts mentioned in Q1, or residual solvents, can disrupt the crystalline lattice of the product, leading to this observation. It is crucial to perform a rigorous purification step, such as recrystallization, to remove these impurities.[2]
Q3: I am having difficulty crystallizing my this compound. What steps can I take?
A3: Difficulty in crystallization can be due to an inappropriate solvent system or the presence of impurities that inhibit crystal formation.[2]
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical for recrystallization.[3] A good solvent should dissolve the compound when hot but not when cold.[3] For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol, often mixed with a less polar co-solvent like diethyl ether or ethyl acetate, can be effective.
-
Purity Check: Ensure that the crude material is not excessively impure. An acid-base extraction can be performed to remove non-basic impurities before attempting recrystallization.
-
Induce Crystallization: If the solution becomes supersaturated without forming crystals, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3]
-
Q4: How can I remove the tertiary amine (N,N-Dimethylindan-2-amine) impurity?
A4: Separating a secondary amine from a tertiary amine can be challenging.
-
Fractional Crystallization: If the solubility of the hydrochloride salts of the secondary and tertiary amines is sufficiently different in a particular solvent system, fractional crystallization may be effective.
-
Chromatography: While challenging for basic amines on standard silica gel, flash chromatography using a modified mobile phase can be employed. Adding a small percentage of a basic modifier like triethylamine or ammonia to the eluent can prevent the strong binding of the amines to the acidic silica gel, allowing for separation.[4] Alternatively, using a different stationary phase like neutral alumina or amine-functionalized silica can provide better results.[4]
Q5: My NMR spectrum shows unexpected signals. How do I identify the impurities?
A5: An NMR spectrum can provide significant information about the structure of impurities.
-
¹H NMR:
-
Starting Material (Indan-2-one): Look for characteristic signals of the ketone.
-
Tertiary Amine: The N,N-dimethyl group will appear as a singlet, integrating to six protons.
-
Solvent Residue: Check for common solvent peaks (e.g., ethyl acetate, ethanol).
-
-
Analytical Techniques: For a more comprehensive profile, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are highly recommended to separate and identify volatile impurities.[1]
Data Presentation
Table 1: Purity Analysis Before and After Recrystallization (Hypothetical Data)
| Analysis Method | Purity of Crude Product | Purity After Recrystallization |
| HPLC | 85% | >99% |
| Melting Point | 165-175 °C (broad) | 188-190 °C (sharp) |
| ¹H NMR | Signals corresponding to product and starting materials | Signals corresponding to pure product only |
Table 2: Common Solvents for Recrystallization of Amine Hydrochlorides
| Solvent | Boiling Point (°C) | Characteristics |
| Ethanol | 78 | Good for dissolving many amine salts when hot. |
| Isopropanol | 82 | Similar to ethanol, often used in combination with other solvents. |
| Methanol | 65 | High solubility, may need a co-solvent to reduce solubility for crystallization. |
| Water | 100 | Can be effective for highly polar salts, but drying is critical.[5] |
| Ethyl Acetate | 77 | Often used as an anti-solvent with more polar solvents. |
| Diethyl Ether | 35 | Commonly used as an anti-solvent to precipitate the salt from a more polar solution. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the purification of this compound.
-
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Vacuum source
-
-
Procedure:
-
Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol to completely dissolve the solid with stirring.[2] Avoid using an excessive amount of solvent to ensure good recovery.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add anhydrous diethyl ether until the solution becomes slightly cloudy. Allow the solution to stand undisturbed.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.[2]
-
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing non-basic impurities from the crude free amine before converting it to the hydrochloride salt.
-
Materials:
-
Crude N-Methylindan-2-amine
-
Diethyl ether (or other suitable organic solvent)
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolution: Dissolve the crude amine in diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl. The amine will move to the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer, which now contains the protonated amine. Discard the organic layer containing non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the solution is strongly basic (pH > 12), which will precipitate the free amine.
-
Re-extraction: Extract the free amine back into a fresh portion of diethyl ether. Repeat the extraction from the aqueous layer to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the purified free amine. This can then be converted to the hydrochloride salt.
-
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting logic for impure product.
References
Technical Support Center: Synthesis of N-Methylindan-2-amine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Methylindan-2-amine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Proposed Solution |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature. |
| Inefficient Imine Formation (Reductive Amination): The equilibrium for imine formation between 2-indanone and methylamine may not be favorable. | Conduct the reaction in a solvent system that allows for the removal of water, for example, by using a Dean-Stark apparatus. |
| Decomposition of Reducing Agent: The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) may have degraded due to moisture or improper storage. | Use a fresh batch of the reducing agent. Ensure anhydrous conditions are maintained throughout the reaction. |
| Product Loss During Work-up: The product may be lost during extraction or purification steps. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine. Perform multiple extractions with a suitable organic solvent. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Potential Cause | Solution |
| Unreacted 2-Indanone | GC-MS analysis showing a peak corresponding to the molecular weight of 2-indanone. | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of methylamine and the reducing agent is correct. |
| Unreacted 2-Aminoindane | GC-MS analysis showing a peak corresponding to the molecular weight of 2-aminoindane. | Incomplete methylation. | Ensure sufficient equivalents of the methylating agent (e.g., formaldehyde and formic acid in Eschweiler-Clarke reaction) are used. Increase reaction time or temperature. |
| Over-methylation Product (N,N-Dimethylindan-2-amine) | GC-MS analysis showing a peak corresponding to the molecular weight of the tertiary amine. | Use of a highly reactive methylating agent or excess methylating agent. | In reductive amination, use a milder reducing agent. In other methylation methods, carefully control the stoichiometry of the methylating agent. The Eschweiler-Clarke reaction is less prone to over-methylation.[1] |
| Bis-indanyl Impurity | Higher molecular weight impurity detected by GC-MS. | Potential side reaction, especially if there is an excess of 2-indanone or 2-aminoindane relative to the methylating agent. | Optimize the stoichiometry of the reactants. |
| Byproducts from Reducing Agent | Varies depending on the reducing agent used. For example, borate salts from sodium borohydride. | Inherent to the chosen reagent. | Select a reducing agent that minimizes byproduct formation or allows for easy removal during work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common and effective synthetic routes are:
-
Reductive Amination of 2-Indanone: This is a one-pot reaction where 2-indanone is reacted with methylamine in the presence of a reducing agent to form the secondary amine directly.[2][3]
-
N-methylation of 2-Aminoindane: This involves the methylation of a pre-existing primary amine, 2-aminoindane. A classic and efficient method for this is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[1][4][5]
Q2: Which synthetic route is generally preferred?
A2: Both routes can be effective. Reductive amination is often favored for its convergence and ability to be performed in a single step from a commercially available ketone. The Eschweiler-Clarke reaction is advantageous as it typically avoids the formation of quaternary ammonium salts and can be a very clean reaction if starting with pure 2-aminoindane.[1][4]
Q3: How can I minimize the formation of the N,N-dimethylindan-2-amine impurity?
A3: To minimize over-methylation, you can:
-
Carefully control the stoichiometry of your reactants, avoiding a large excess of the methylating agent.
-
In reductive amination, choose a less reactive reducing agent.
-
The Eschweiler-Clarke reaction is known to stop at the tertiary amine stage, making it a good choice to avoid the formation of quaternary ammonium salts, and with careful control, can limit the formation of the tertiary amine.[4]
Q4: What is the best way to purify the final this compound product?
A4: Purification can be achieved through several methods:
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution to separate it from neutral or acidic impurities. The free amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]
-
Crystallization: The hydrochloride salt is a solid and can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Column Chromatography: While effective, this may be less practical for large-scale syntheses.[1]
Q5: How do I convert the free amine to the hydrochloride salt?
A5: To convert the purified N-Methylindan-2-amine (free base) to its hydrochloride salt, dissolve the free base in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Experimental Protocols
Protocol 1: Reductive Amination of 2-Indanone
Materials:
-
2-Indanone
-
Methylamine (e.g., 40% solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (anhydrous)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (e.g., 1 M in diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve 2-indanone (1.0 eq) in anhydrous methanol.
-
Add the methylamine solution (1.2 eq) to the flask.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add saturated sodium bicarbonate solution to basify the mixture to a pH of >10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude N-Methylindan-2-amine.
-
For the hydrochloride salt, dissolve the crude amine in diethyl ether and add a 1 M solution of HCl in diethyl ether until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Eschweiler-Clarke Methylation of 2-Aminoindane
Materials:
-
2-Aminoindane
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (e.g., 1 M in diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-aminoindane (1.0 eq).
-
Add an excess of formaldehyde solution (2.2 eq) to the flask.
-
Slowly add an excess of formic acid (2.2 eq) to the reaction mixture. The reaction is exothermic and may begin to reflux.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, or until the evolution of carbon dioxide ceases.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a concentrated NaOH solution to make the solution strongly alkaline (pH > 12).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude N-Methylindan-2-amine.
-
To form the hydrochloride salt, dissolve the crude amine in diethyl ether and add a 1 M solution of HCl in diethyl ether until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
References
troubleshooting poor results in N-Methylindan-2-amine hydrochloride assays
Welcome to the technical support center for N-Methylindan-2-amine hydrochloride assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a chemical compound used as an intermediate in the synthesis of potent monoamine oxidase (MAO) inhibitors.[1][2] It is also utilized in studies of central noradrenergic mechanisms.[3] Its hydrochloride form enhances its stability and solubility in aqueous solutions.
Q2: How should I store this compound?
A2: For long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture.[4] Stock solutions should be prepared fresh, but if necessary, can be stored at -20°C for a limited time. Avoid repeated freeze-thaw cycles.
Q3: My compound is precipitating out of solution during my assay. What can I do?
A3: Precipitation is a common issue and can often be attributed to the compound's solubility limits in your aqueous assay buffer. As an amine hydrochloride, the solubility of N-Methylindan-2-amine is pH-dependent.[5] Ensure the pH of your buffer is compatible with the compound's pKa to maintain its protonated, more soluble form. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your assay is low (typically <1%) to prevent precipitation.
Q4: I am seeing inconsistent results in my Monoamine Oxidase (MAO) inhibition assay. What are the likely causes?
A4: Inconsistent results in MAO inhibition assays can stem from several factors. These include instability of the compound in the assay buffer, degradation of the MAO enzyme, inaccurate pipetting, or issues with the detection reagents. It is crucial to run appropriate controls, including a no-inhibitor control and a known inhibitor control (e.g., clorgyline for MAO-A or selegiline for MAO-B), to validate the assay performance.[4][6][7][8]
Q5: How can I be sure that my observed inhibition is specific to MAO and not an artifact?
A5: To confirm the specificity of inhibition, it is recommended to test the compound against both MAO-A and MAO-B isoforms to determine its selectivity. Additionally, performing control experiments where the test compound is added to the reaction mixture without the MAO enzyme can help identify if it interferes with the detection system (e.g., fluorescence or absorbance of the detection probe).[4][7][8]
Troubleshooting Guides
Monoamine Oxidase (MAO) Inhibition Assays
| Problem | Potential Cause | Recommended Solution |
| High background signal | Autofluorescence/absorbance of the test compound. | Run a control with the test compound in the assay buffer without the enzyme to measure its intrinsic signal and subtract it from the assay readings. |
| Contaminated reagents or buffer. | Use fresh, high-purity reagents and sterile, filtered buffers. | |
| Low or no enzyme activity | Improper storage or handling of the MAO enzyme. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[4] |
| Inactive enzyme due to expired reagents. | Check the expiration dates of all kit components and use a fresh kit if necessary. | |
| Assay buffer at incorrect temperature. | Ensure the assay buffer is at the recommended temperature (e.g., room temperature or 37°C) before starting the assay.[4] | |
| High variability between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of all components in the wells. |
| Compound precipitation. | Check the solubility of this compound in the final assay concentration and buffer. Consider adjusting the pH or final DMSO concentration. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment. | |
| IC50 value is higher/lower than expected | Incorrect concentration of the test compound. | Verify the concentration of your stock solution and perform accurate serial dilutions. |
| Assay kinetics not in the linear range. | Optimize the incubation time and enzyme concentration to ensure the reaction proceeds in the linear range.[6] |
Adrenergic Receptor Binding Assays
| Problem | Potential Cause | Recommended Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd for the receptor.[9] |
| Insufficient washing. | Increase the number and volume of washes with ice-cold wash buffer to remove unbound radioligand.[10] | |
| Hydrophobic interactions of the compound with filters or plates. | Pre-treat filters/plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).[9] | |
| Low or no specific binding | Degraded receptor preparation. | Ensure proper storage and handling of cell membranes or tissues. Confirm receptor expression levels.[10] |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. Purity can decrease over time. | |
| Incorrect assay buffer composition. | The presence or absence of specific ions (e.g., Mg2+, Na+) can be critical for receptor conformation and ligand binding. | |
| Inconsistent results | Incomplete separation of bound and free radioligand. | Ensure rapid and efficient filtration and washing steps. |
| Inaccurate determination of protein concentration. | Use a reliable protein assay to normalize binding data accurately. |
Experimental Protocols
Protocol for Fluorometric Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a generalized procedure based on commercially available kits.
-
Reagent Preparation:
-
Prepare the MAO Assay Buffer by bringing it to the recommended assay temperature (e.g., 25°C or 37°C).
-
Reconstitute the lyophilized MAO enzyme (MAO-A or MAO-B) with the assay buffer to the desired stock concentration. Keep on ice.
-
Reconstitute the substrate (e.g., tyramine) and the detection probe (e.g., a fluorogenic probe that reacts with H₂O₂) with the appropriate solvents as per the manufacturer's instructions.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a known inhibitor control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[4][7][8]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the serially diluted this compound, the known inhibitor, and a vehicle control (assay buffer with the same percentage of DMSO).
-
Add the MAO enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at the assay temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate and detection probe mixture to each well.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for H₂O₂-detecting probes).[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol for Adrenergic Receptor Radioligand Binding Assay
This is a general protocol for a competitive binding assay.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target adrenergic receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate or microcentrifuge tubes, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation + radioligand (at a concentration near its Kd).
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled competing ligand (e.g., phentolamine for alpha-adrenergic receptors, propranolol for beta-adrenergic receptors).
-
Competition: Membrane preparation + radioligand + serial dilutions of this compound.
-
-
Incubate the reactions at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in a blocking agent.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the competition assay, plot the percentage of specific binding versus the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[11]
-
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl) | 10408-85-2 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.cn [abcam.cn]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
optimizing dosage of N-Methylindan-2-amine hydrochloride for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of N-Methylindan-2-amine hydrochloride for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a psychoactive substance and a substituted indane. While extensive, peer-reviewed research on its specific mechanism of action is limited, it is believed to act as a releasing agent of norepinephrine and dopamine. Its structural similarity to other psychostimulants suggests that it may interact with monoamine transporters, but further research is needed to fully elucidate its pharmacological profile.
Q2: What are the key considerations for initial dose selection in animal models?
For initial dose selection, it is crucial to conduct a thorough literature review for any existing data on N-Methylindan-2-amine or structurally related compounds. If no data is available, a dose-range finding study is recommended. This typically involves starting with a very low dose and gradually escalating it in different cohorts of animals to identify a dose that elicits a measurable pharmacological effect without causing significant adverse effects. Factors such as the animal species, strain, sex, and age should also be taken into consideration as they can all influence the drug's pharmacokinetics and pharmacodynamics.
Q3: How should this compound be prepared for in vivo administration?
This compound is typically a water-soluble salt. For parenteral administration (e.g., intraperitoneal, intravenous, or subcutaneous), it should be dissolved in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS). The solution should be prepared fresh on the day of the experiment and filtered through a 0.22 µm syringe filter to ensure sterility. The concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the animals to be treated, ensuring the injection volume is within acceptable limits for the chosen route of administration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results | Inconsistent drug preparation or administration technique. Genetic or physiological variability within the animal cohort. Environmental stressors affecting the animals. | Ensure consistent and accurate preparation of the dosing solution. Standardize the administration technique (e.g., time of day, injection site). Use a sufficient number of animals per group to account for individual variability. Acclimatize animals to the experimental environment to minimize stress. |
| Unexpected adverse effects or toxicity | The selected dose is too high. The vehicle used for dissolution is causing a reaction. The route of administration is leading to rapid absorption and high peak plasma concentrations. | Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). Use a biocompatible and non-toxic vehicle. Consider a different route of administration that allows for slower absorption (e.g., subcutaneous instead of intravenous). |
| Lack of a discernible pharmacological effect | The dose is too low. The drug is not reaching the target site of action due to poor bioavailability. The chosen behavioral or physiological endpoint is not sensitive enough to detect the drug's effect. | Perform a dose-escalation study to identify an effective dose. Investigate the pharmacokinetic properties of the compound to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Select and validate a more sensitive and specific endpoint for measuring the drug's effect. |
Experimental Protocols
Dose-Range Finding Study
Objective: To determine the effective and tolerated dose range of this compound in a specific animal model.
Methodology:
-
Animal Model: Select the appropriate animal species and strain for the research question. Acclimatize the animals to the housing and experimental conditions for at least one week prior to the study.
-
Dose Selection: Based on any available literature or in vitro data, select a starting dose that is expected to be well below the pharmacologically active range. Prepare a series of escalating doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).
-
Drug Preparation: Prepare fresh dosing solutions of this compound in a sterile vehicle on the day of administration.
-
Administration: Administer a single dose of the compound to a small group of animals (n=3-5 per group) for each dose level. Include a vehicle control group.
-
Observation: Closely monitor the animals for a defined period (e.g., 24-48 hours) for any signs of toxicity, adverse effects, or behavioral changes. Record all observations systematically.
-
Data Analysis: Analyze the observed effects at each dose level to determine the No-Observed-Adverse-Effect Level (NOAEL) and the dose at which pharmacological effects begin to appear. This information will guide the dose selection for subsequent efficacy studies.
Visualizations
how to avoid degradation of N-Methylindan-2-amine hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of N-Methylindan-2-amine hydrochloride to minimize degradation and ensure experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure long-term stability, this compound solid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For enhanced stability, particularly for long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize exposure to moisture and oxygen.[3][4]
Q2: My experimental results are inconsistent when using this compound in a buffered solution. What could be the cause?
A: Inconsistent results are frequently linked to the degradation of the compound in the experimental medium. The stability of amine hydrochlorides can be highly pH-dependent.[5] If your buffer's pH is neutral or basic, the free amine form of the molecule may be more susceptible to degradation pathways such as oxidation.[4] It is crucial to assess the compatibility of your buffer system with the compound.
Q3: What are the potential degradation pathways for this compound?
A: While specific degradation pathways for this compound are not extensively documented, secondary amines, in general, are susceptible to several degradation routes:
-
Oxidation: Exposure to air can lead to the oxidation of the secondary amine group, potentially forming imines or other oxidation byproducts.[4]
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbonate salts.[4]
-
Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially generating nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]
-
Photodegradation: Exposure to light, especially UV light, can initiate degradation reactions in some amine compounds.[4]
Q4: How can I monitor the purity of my this compound over time?
A: Regular purity assessment is advisable, particularly for older stock or frequently opened containers. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the purity and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Oxidation or moisture absorption.[4] | Discard the reagent if significant changes are observed. For future prevention, store under an inert atmosphere and in a desiccator.[4] |
| Poor solubility in aqueous solutions | Potential formation of insoluble degradation products or reaction with CO2.[4] | Ensure the storage container is tightly sealed. Consider preparing fresh solutions for each experiment. |
| Unexpected side products in reactions | Degradation of the starting material. | Verify the purity of the this compound before use. Run a control experiment with a fresh batch of the compound. |
| Loss of biological activity | Chemical degradation leading to an inactive form of the compound. | Confirm the identity and purity of the compound using analytical methods. Store the compound under recommended conditions to prevent future degradation. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid compound.
-
Dissolution: Add the solid to a volumetric flask. Dissolve in a suitable solvent (e.g., sterile water, PBS). Note that solubility may vary, and gentle warming or sonication may be required.[6] For aqueous solutions, using a slightly acidic buffer (pH < 7) may enhance stability.[5]
-
Storage of Solution: If not for immediate use, sterile filter the solution and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Visualizing Degradation and Troubleshooting
Caption: Proposed oxidative degradation pathway for N-Methylindan-2-amine.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 2-Indanamine hydrochloride(2338-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,3-dihydro-1H-inden-2-yl(Methyl)aMine(HCl) | 10408-85-2 [m.chemicalbook.com]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of N-Methylindan-2-amine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of N-Methylindan-2-amine hydrochloride. Peak tailing is a common chromatographic issue that can compromise resolution, accuracy, and quantification. This document provides a structured approach to troubleshooting and resolving this problem.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical and Gaussian in shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] For this compound, a basic compound, this is often due to secondary interactions between the amine functional group and the stationary phase.[2][3] This phenomenon can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility of results.[4]
Q2: What are the most common causes of peak tailing for basic compounds like this compound?
A2: The primary cause is the interaction of the basic amine group with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[5][6] Other contributing factors can include:
-
Inappropriate mobile phase pH: The pH of the mobile phase affects the ionization state of both the analyte and the silanol groups.[2]
-
Column issues: This includes column degradation, contamination, or using a column not suitable for basic compounds.[4][7]
-
Sample overload: Injecting too much sample can saturate the column.[3][8]
-
Instrumental effects: Issues like extra-column dead volume can contribute to peak asymmetry.[4][9]
Q3: How does adjusting the mobile phase pH help to reduce peak tailing?
A3: Adjusting the mobile phase pH is a powerful tool to control peak shape. For a basic compound like this compound, there are two main strategies:
-
Low pH (e.g., 2.5-3.5): At a low pH, the residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated amine analyte (R-NH2+).[2][5]
-
High pH (e.g., >8): At a high pH, the amine is in its neutral form and less likely to interact with the ionized silanol groups. However, this approach requires a pH-stable column.[10]
Q4: What are "end-capped" columns and should I use one for my analysis?
A4: End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a less polar group, such as a trimethylsilyl (TMS) group.[8][9] This reduces the number of free silanol groups available for secondary interactions with basic analytes. Using an end-capped or a base-deactivated silica (BDS) column is highly recommended for the analysis of this compound to prevent peak tailing.[9]
Q5: Can mobile phase additives improve my peak shape?
A5: Yes, mobile phase additives can significantly reduce peak tailing. A common approach for basic compounds is to add a competing base, such as triethylamine (TEA), to the mobile phase.[9][11] TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, with modern, high-purity, end-capped columns, the need for such additives is often reduced.[7]
Troubleshooting Guide
If you are experiencing peak tailing with this compound, use the following table to identify potential causes and implement the recommended solutions. It is advisable to address these issues in a stepwise manner, starting with the most common and easiest to implement solutions.
| Potential Cause | Observation | Recommended Solution |
| Secondary Silanol Interactions | Tailing specific to the basic analyte peak. | - Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). - Use a modern, high-purity, end-capped C18 or C8 column. - Consider a column with a different stationary phase, such as a polar-embedded or hybrid silica-polymer phase.[5][7] |
| Inappropriate Mobile Phase | General peak tailing or poor peak shape for the analyte. | - Add a competing base like triethylamine (TEA) to the mobile phase at a concentration of 10-25 mM. - Increase the buffer concentration to enhance the ionic strength of the mobile phase.[9] |
| Column Overload | Peak tailing worsens with increasing sample concentration. | - Reduce the injection volume. - Dilute the sample.[4][8] |
| Column Contamination/Degradation | Gradual increase in peak tailing over time, accompanied by increased backpressure. | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[4] - If flushing does not resolve the issue, replace the column. |
| Extra-Column Effects | All peaks in the chromatogram exhibit tailing, especially early eluting ones. | - Minimize tubing length and use tubing with a narrow internal diameter. - Ensure all fittings are properly connected to avoid dead volume.[4] |
| Sample Solvent Mismatch | Peak distortion or splitting. | - Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.[4] |
Experimental Protocols
Protocol for Mobile Phase pH Adjustment to Reduce Peak Tailing
This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.
1. Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak shape.
2. Materials:
-
HPLC system with UV detector
-
C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid
-
Potassium phosphate monobasic
-
pH meter
3. Mobile Phase Preparation (Example for pH 3.0):
-
Prepare a 20 mM potassium phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water.
-
Adjust the pH of the aqueous buffer solution to 3.0 using phosphoric acid.
-
Prepare the mobile phase by mixing the pH-adjusted buffer with acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous:organic).
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
4. Chromatographic Conditions (Starting Point):
-
Column: C18 end-capped (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 70:30 (v/v) 20 mM potassium phosphate buffer (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of the analyte
-
Injection Volume: 10 µL
-
Sample Concentration: 10 µg/mL in mobile phase
5. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the this compound standard solution.
-
Record the chromatogram and calculate the peak asymmetry factor. A value close to 1.0 is ideal.
-
Repeat the analysis with mobile phases adjusted to different pH values (e.g., 2.5, 4.0, 7.0) to observe the effect on peak shape.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.
Caption: Troubleshooting workflow for peak tailing of this compound.
References
- 1. lctsbible.com [lctsbible.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. uhplcs.com [uhplcs.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of N-Methylindan-2-amine Hydrochloride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of N-Methylindan-2-amine hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound derivatives?
A1: The primary challenges typically stem from two main factors:
-
Limited Membrane Permeability: As an amine hydrochloride salt, the molecule is ionized at physiological pH. This high polarity can hinder its ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract and the blood-brain barrier (BBB).
-
First-Pass Metabolism: Like many phenethylamine derivatives, N-Methylindan-2-amine and its analogs may be susceptible to extensive metabolism in the liver by enzymes such as monoamine oxidases (MAOs) before reaching systemic circulation. This can significantly reduce the amount of active drug that reaches its target.
Q2: What are the most promising strategies to enhance the bioavailability of these derivatives?
A2: Three key strategies have shown significant promise for enhancing the bioavailability of amine-containing CNS-active compounds:
-
Prodrug Approach: This involves chemically modifying the N-Methylindan-2-amine derivative to create a more lipophilic, temporarily inactive compound (a prodrug). This prodrug can more easily cross biological membranes. Once in the systemic circulation or the brain, it is designed to be cleaved by enzymes to release the active parent drug.[1][2][3][4][5]
-
Nanoparticle-Based Drug Delivery: Encapsulating the drug in nanoparticles, such as those made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), can protect it from premature metabolism and facilitate its transport across the gut wall and the blood-brain barrier.[6][7][8][9][10]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This formulation can improve the dissolution and absorption of lipophilic drugs.[11][12][13]
Q3: How does the prodrug approach specifically improve CNS delivery?
A3: The prodrug approach for CNS delivery focuses on temporarily increasing the lipophilicity of the parent drug. By masking polar functional groups, the prodrug can more readily diffuse across the highly lipophilic blood-brain barrier. Once in the brain, specific enzymes can cleave the promoiety, releasing the active drug at its site of action. This strategy can lead to higher brain-to-plasma concentration ratios.[2][3][4][5]
Q4: What are the critical parameters to consider when formulating nanoparticles for CNS delivery?
A4: For effective CNS delivery using nanoparticles, the following parameters are crucial:
-
Particle Size: Generally, smaller nanoparticles (ideally under 100 nm) are more effective at crossing the blood-brain barrier.[7]
-
Surface Charge: The zeta potential of the nanoparticles can influence their interaction with biological membranes and their stability in circulation.
-
Surface Modification: Coating nanoparticles with specific ligands or polymers (e.g., polysorbate 80) can facilitate receptor-mediated transcytosis across the BBB.[7]
-
Drug Loading and Encapsulation Efficiency: These parameters determine the amount of drug carried by the nanoparticles and the efficiency of the formulation process.
Q5: Can SEDDS be used for a hydrochloride salt like this compound?
A5: While SEDDS are typically used for poorly water-soluble (lipophilic) drugs, they can be adapted for hydrochloride salts. The strategy would involve partitioning the free base form of the drug into the oil phase of the SEDDS formulation. The in-situ formation of an emulsion in the GI tract can then facilitate the absorption of the lipophilic drug.
Troubleshooting Guides
Prodrug Synthesis and Evaluation
| Issue | Possible Cause | Troubleshooting Steps |
| Low prodrug yield during synthesis. | Incomplete reaction; side reactions; purification losses. | Optimize reaction conditions (temperature, time, catalyst). Use alternative protecting groups if necessary. Employ different purification techniques (e.g., column chromatography, recrystallization). |
| Prodrug is too stable and does not release the active drug in vivo. | The chosen promoiety is not susceptible to cleavage by relevant enzymes. | Select a different promoiety known to be a substrate for enzymes present in the target tissue (e.g., esterases in the plasma or brain). |
| Premature cleavage of the prodrug in the GI tract or plasma. | The prodrug is too labile to acidic conditions or systemic enzymes. | Design a more stable linker between the drug and the promoiety. Consider a cascade-release system where multiple enzymatic steps are required for activation. |
| Low brain-to-plasma ratio of the active drug after prodrug administration. | The prodrug is not sufficiently lipophilic to cross the BBB effectively. The prodrug is a substrate for efflux transporters at the BBB. | Increase the lipophilicity of the promoiety. Screen the prodrug for interaction with efflux transporters like P-glycoprotein. |
Nanoparticle Formulation and Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Large and inconsistent nanoparticle size. | Inefficient emulsification; polymer aggregation. | Optimize sonication or homogenization parameters (power, time). Adjust the concentration of the polymer and surfactant.[14][15][16] |
| Low drug encapsulation efficiency. | Poor affinity of the drug for the polymer matrix; drug leakage during formulation. | Use a different polymer with higher affinity for the drug. Modify the formulation process to minimize drug loss (e.g., adjust the pH of the aqueous phase). |
| Nanoparticle aggregation after formulation. | Insufficient surface stabilization. | Increase the concentration of the stabilizing agent (e.g., PVA, Polysorbate 80). Optimize the surface charge (zeta potential) to promote electrostatic repulsion. |
| Rapid drug release from nanoparticles. | High drug loading on the nanoparticle surface; porous nanoparticle structure. | Optimize the drug-to-polymer ratio. Use a polymer with a slower degradation rate. |
Self-Emulsifying Drug Delivery System (SEDDS) Formulation
| Issue | Possible Cause | Troubleshooting Steps |
| Poor self-emulsification upon dilution. | Imbalance in the oil, surfactant, and co-surfactant ratio. | Construct a pseudo-ternary phase diagram to identify the optimal ratios for spontaneous emulsion formation.[17][12] |
| Drug precipitation upon dilution. | The drug is not sufficiently soluble in the resulting emulsion droplets. | Increase the amount of oil or co-solvent to enhance drug solubilization. Select a surfactant with a higher solubilizing capacity for the drug. |
| Inconsistent droplet size of the emulsion. | Suboptimal formulation composition. | Adjust the hydrophilic-lipophilic balance (HLB) of the surfactant system. Optimize the oil-to-surfactant ratio. |
| Physical instability of the SEDDS formulation (e.g., phase separation). | Immiscibility of components; temperature effects. | Screen for excipient compatibility. Store the formulation at a controlled temperature. |
Data Presentation
The following table presents hypothetical pharmacokinetic data for a parent amine drug and its enhanced formulations, based on typical improvements seen with prodrug and nanoparticle strategies for CNS-active compounds. Note: This data is illustrative and not specific to this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Parent Drug (Oral Solution) | 10 | 150 | 1.5 | 600 | 100 |
| Lipophilic Prodrug | 15 (equimolar) | 250 | 2.0 | 1200 | 200 |
| PLGA Nanoparticles | 10 | 200 | 2.5 | 1500 | 250 |
| SEDDS | 10 | 220 | 1.0 | 1000 | 167 |
Experimental Protocols
Preparation of PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of N-Methylindan-2-amine (free base) in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA) or Polysorbate 80, in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[14][15][16]
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry to obtain a powder for long-term storage.
In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: House male Sprague-Dawley rats (250-300 g) in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.
-
Dosing:
-
Group 1 (Control): Administer this compound in an aqueous solution via oral gavage.
-
Group 2 (Test Formulation): Administer the enhanced formulation (e.g., prodrug, nanoparticles, or SEDDS) at an equivalent dose of the parent drug via oral gavage.
-
Group 3 (Intravenous): Administer a lower dose of this compound in saline via tail vein injection to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of N-Methylindan-2-amine in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Relative oral bioavailability is calculated as: (AUC_oral_test / AUC_oral_control) * 100%. Absolute oral bioavailability is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100%.
Visualizations
References
- 1. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach [mdpi.com]
- 5. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
- 6. proventainternational.com [proventainternational.com]
- 7. Nanotechnology-based drug delivery for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications | Semantic Scholar [semanticscholar.org]
- 10. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Suggested Procedures for the Reproducible Synthesis of Poly(d,l-lactide-co-glycolide) Nanoparticles Using the Emulsification Solvent Diffusion Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. polylactide.com [polylactide.com]
- 17. ijpcbs.com [ijpcbs.com]
Technical Support Center: N-Methylindan-2-amine Hydrochloride Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Methylindan-2-amine hydrochloride (CAS: 10408-85-2).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is generally described as being easily soluble in water and alcohol solvents, while only slightly soluble in ether solvents.[1] Quantitative data for solubility in various common solvents is summarized in the table below.
Q2: Why is my this compound not dissolving properly in aqueous buffers?
A2: Several factors can contribute to poor solubility in aqueous buffers. As an amine hydrochloride salt, its solubility is pH-dependent.[2] Precipitation can occur if the pH of the buffer is not optimal. Additionally, the concentration of the compound may exceed its solubility limit in the chosen buffer system. The presence of other salts in the buffer can also influence solubility.
Q3: What are the initial steps I should take if I encounter solubility issues?
A3: Start by verifying the purity of your compound and the quality of your solvents. Ensure your stock solutions are prepared fresh. Gentle heating or sonication can sometimes aid in dissolution, but be cautious as excessive heat can degrade the compound.[1] A systematic approach to optimizing the solvent system and pH is often necessary.
Q4: Can I use co-solvents to improve the solubility of this compound in my cell-based assays?
A4: Yes, co-solvents are a common strategy to enhance the solubility of poorly soluble compounds. Organic solvents like DMSO or ethanol are often used to prepare a concentrated stock solution, which is then diluted into the aqueous assay medium. However, it is crucial to determine the tolerance of your specific cell line to the final concentration of the co-solvent, as high concentrations can be cytotoxic.
Troubleshooting Guides
Issue 1: Precipitation observed when diluting a DMSO stock solution into an aqueous buffer.
Cause: The compound is highly soluble in the organic stock solvent but has limited solubility in the aqueous buffer. The rapid change in solvent polarity upon dilution causes the compound to precipitate out of the solution.
Solutions:
-
Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent immediate precipitation.
-
Adjust Final Co-solvent Concentration: If your experimental system permits, you can slightly increase the final percentage of the co-solvent (e.g., DMSO, ethanol). Always include a vehicle control in your experiments to account for any effects of the solvent itself.
-
Use a Co-solvent System: Employing a secondary co-solvent can help bridge the polarity gap between the primary organic solvent and the aqueous buffer.
-
pH Modification: Since N-Methylindan-2-amine is a weak base, adjusting the pH of the aqueous buffer to a more acidic range can increase its solubility.[3] Ensure the final pH is compatible with your experimental system.
Issue 2: The required experimental concentration is too high, leading to insolubility.
Cause: The desired concentration for the experiment exceeds the intrinsic solubility of this compound in the chosen solvent system.
Solutions:
-
Formulation Strategies: Explore advanced formulation techniques such as the use of cyclodextrins. These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Salt Form Selection: While you are working with the hydrochloride salt, for developmental purposes, exploring other salt forms could offer different solubility profiles.
-
Particle Size Reduction: For bulk material, reducing the particle size can increase the surface area available for dissolution, which can improve the dissolution rate.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| DMF | 25 |
| DMSO | 20 |
| PBS (pH 7.2) | 10 |
| Ethanol | 3 |
| Methanol | 1 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: General Procedure for Preparing an Aqueous Solution of this compound for In Vitro Assays
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 20 mM).
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate the solution in a water bath. Avoid excessive heating.
-
-
Prepare the Final Aqueous Solution:
-
Warm the desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
-
While vigorously vortexing the warm buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
-
Troubleshooting:
-
If precipitation occurs, consider preparing a new solution with a lower final concentration or a slightly higher percentage of DMSO (if tolerated by the assay).
-
Alternatively, explore adjusting the pH of the final aqueous solution to a more acidic range (e.g., pH 6.0-6.5) and re-evaluating solubility.
-
Mandatory Visualizations
Signaling Pathways
This compound can be utilized in studies related to central noradrenergic mechanisms.[4] Furthermore, it serves as an intermediate in the synthesis of potent monoamine oxidase (MAO) inhibitors.[5] The following diagrams illustrate these relevant pathways.
Caption: A simplified diagram of the noradrenergic signaling pathway.
Caption: The mechanism of Monoamine Oxidase (MAO) inhibition.
Experimental Workflow
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. CN112313727A - Method for preparing buffer solution for drug solubility in vitro test, package for preparing buffer solution, and kit for clinical state test - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
Validating the Purity of Synthesized N-Methylindan-2-amine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized N-Methylindan-2-amine hydrochloride. It outlines a multi-pronged analytical approach, offering detailed experimental protocols and comparative data to ensure the quality and reliability of the synthesized compound for research and drug development applications.
Introduction
A common synthetic route to N-Methylindan-2-amine involves the reductive amination of indan-2-one with methylamine, followed by conversion to the hydrochloride salt. This process can introduce several potential impurities, including unreacted starting materials, by-products, and residual solvents.
Comparative Analysis of Analytical Techniques
A combination of chromatographic and spectroscopic techniques is recommended for a robust purity assessment. The following table summarizes the primary analytical methods for validating the purity of this compound.
| Analytical Technique | Parameter Measured | Alternative Methods | Expected Outcome for Pure Sample |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) and identification of non-volatile impurities | Ultra-High-Performance Liquid Chromatography (UHPLC) | A single major peak corresponding to N-Methylindan-2-amine with a purity of ≥98%.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and residual solvents | Headspace GC | Absence of peaks corresponding to common synthesis solvents or volatile by-products. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton-containing impurities | ¹³C NMR Spectroscopy | A spectrum consistent with the structure of this compound, with no unexpected signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups | Attenuated Total Reflectance (ATR)-FTIR | An infrared spectrum displaying characteristic peaks for the amine salt and aromatic ring. |
| Elemental Analysis (CHN) | Elemental composition (%C, %H, %N) | Not applicable | Experimentally determined percentages of Carbon, Hydrogen, and Nitrogen within ±0.4% of the theoretical values. |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and identify any non-volatile impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of mobile phase to prepare a 1 mg/mL solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, 266 nm, and 272 nm.[1]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas and calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, particularly residual solvents from the synthesis.
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a high-purity solvent such as dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Data Analysis: Compare the obtained mass spectra of any detected impurity peaks with a spectral library for identification.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized product and detect any proton-containing impurities.
Instrumentation: A 400 MHz NMR Spectrometer.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.
-
Data Analysis: Compare the chemical shifts, splitting patterns, and integration values of the observed signals with the expected spectrum for this compound.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Experimental workflow for the comprehensive purity validation of this compound.
Caption: Logical relationship between different analytical techniques for purity determination.
Conclusion
A multi-technique approach is crucial for the thorough validation of synthesized this compound purity. Combining the structural confirmation from NMR and FTIR, the quantitative purity data from HPLC, the volatile impurity profile from GC-MS, and the elemental composition from CHN analysis provides a comprehensive and reliable assessment. By adhering to these detailed protocols, researchers can ensure the quality of their synthesized compound, leading to more accurate and reproducible scientific findings.
References
A Comparative Guide to N-Methylindan-2-amine Hydrochloride and Other Indane Derivatives for Researchers
This guide provides a detailed comparison of N-Methylindan-2-amine hydrochloride (NM-2-AI HCl) and other key indane derivatives, focusing on their interactions with monoamine transporters. The information is intended for researchers, scientists, and drug development professionals, with a focus on objective comparison supported by experimental data.
Introduction to Indane Derivatives
Indane (2,3-dihydro-1H-indene) and its derivatives are a class of bicyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The rigid indane scaffold serves as a valuable template for designing molecules that target various biological systems, including the central nervous system. Many indane derivatives, particularly 2-aminoindanes, are known to interact with monoamine transporters—namely the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters play a crucial role in regulating neurotransmitter levels in the synapse and are key targets for drugs treating a range of psychiatric and neurological disorders.
This guide focuses on the comparative pharmacology of N-Methylindan-2-amine, the N-methylated analog of 2-aminoindane (2-AI), and other relevant indane derivatives. We will examine their potency and selectivity as monoamine transporter ligands and releasing agents.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for N-Methylindan-2-amine and other selected indane derivatives at human monoamine transporters. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented here is compiled from various sources.
Table 1: Monoamine Transporter Release Potency of Indane Derivatives
| Compound | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Reference |
| N-Methylindan-2-amine (NM-2-AI) | >10,000 | 2,400 | >10,000 | [1] |
| 2-Aminoindane (2-AI) | 130 | 28 | >10,000 | [2] |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 1,340 | 231 | 121 | [2] |
| 5-Methoxy-2-aminoindane (5-MeO-AI) | 2,620 | 406 | 134 | [2] |
Table 2: Monoamine Transporter Binding Affinity of Indane Derivatives
| Compound | DAT Binding (Kᵢ, nM) | NET Binding (Kᵢ, nM) | SERT Binding (Kᵢ, nM) | Reference |
| N-Methylindan-2-amine (NM-2-AI) | Not Reported | 2,400 (IC₅₀) | Not Reported | [1] |
| 2-Aminoindane (2-AI) | 2,600 | 310 | >10,000 | [2] |
| 5,6-Methylenedioxy-2-aminoindane (MDAI) | 2,300 | 1,100 | 590 | [2] |
| 5-Methoxy-2-aminoindane (5-MeO-AI) | 7,100 | 1,500 | 730 | [2] |
Table 3: Receptor Binding Affinity of N-Methylindan-2-amine (NM-2-AI)
| Receptor | Binding Affinity (Kᵢ, µM) | Reference |
| α₂ₐ-Adrenergic | 0.49 | [1] |
| 5-HT₁ₐ | 3.6 | [1] |
| 5-HT₂ₐ | 5.4 | [1] |
| TAAR₁ (Agonist) | 3.3 (EC₅₀) | [1] |
Analysis of Structure-Activity Relationships
The data reveals key structure-activity relationships among the compared indane derivatives:
-
N-Methylation: The addition of a methyl group to the amine of 2-aminoindane to form N-methylindan-2-amine drastically alters its pharmacological profile. While 2-AI is a potent dopamine and norepinephrine releasing agent, NM-2-AI is highly selective for the norepinephrine transporter, acting as a norepinephrine reuptake inhibitor and releasing agent[1][2]. It displays a significantly reduced potency for dopamine and serotonin release compared to 2-AI and other ring-substituted analogs[1].
-
Ring Substitution: The addition of substituents to the aromatic ring of 2-aminoindane generally shifts the activity towards the serotonin transporter. For instance, 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-2-aminoindane (5-MeO-AI) show increased potency for serotonin release compared to the parent compound, 2-AI[2].
-
Selectivity: N-Methylindan-2-amine is a selective norepinephrine releasing agent, with little to no activity at the dopamine and serotonin transporters at concentrations up to 100 µM[1]. In contrast, 2-aminoindane is a selective dopamine and norepinephrine releasing agent[2]. The ring-substituted analogs, MDAI and 5-MeO-AI, exhibit a mixed profile with activity at all three transporters, albeit with a preference for the serotonin transporter[2].
-
Receptor Interactions: N-Methylindan-2-amine also demonstrates notable affinity for several G protein-coupled receptors, including α₂ₐ-adrenergic, 5-HT₁ₐ, and 5-HT₂ₐ receptors, and acts as an agonist at the trace amine-associated receptor 1 (TAAR1)[1]. This broader receptor profile may contribute to a more complex in vivo pharmacological effect compared to 2-aminoindane.
In Vivo Considerations: Metabolism
Recent in vivo studies in mice have shown that N-methylindan-2-amine is metabolized to 2-aminoindane, which is its main active metabolite[3]. This finding is crucial for interpreting the in vivo effects of NM-2-AI, as the observed pharmacological activity may be a composite of the actions of both the parent compound and its more active metabolite.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the pharmacological activity of indane derivatives at monoamine transporters.
Monoamine Transporter Release Assay
Objective: To determine the potency of test compounds to induce the release of radiolabeled monoamines from cells expressing the respective transporters.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter are cultured in appropriate media and seeded into 96-well plates.
-
Radiolabel Loading: Cells are pre-incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the cells.
-
Compound Incubation: After washing to remove excess radiolabel, cells are incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 30 minutes) at 37°C.
-
Measurement of Release: The supernatant is collected, and the amount of radioactivity released from the cells is quantified using a scintillation counter.
-
Data Analysis: The amount of release is expressed as a percentage of the total incorporated radioactivity. The EC₅₀ value (the concentration of the compound that elicits 50% of the maximum release) is determined by non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for the monoamine transporters.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing hDAT, hNET, or hSERT, or from specific brain regions (e.g., rat striatum for DAT).
-
Competition Binding: Cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and a range of concentrations of the unlabeled test compound.
-
Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a set time to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curves. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations
Signaling Pathway of a Norepinephrine Releasing Agent
Caption: Proposed mechanism of N-Methylindan-2-amine-induced norepinephrine release.
Experimental Workflow for Monoamine Release Assay
Caption: A typical workflow for an in vitro monoamine release assay.
Conclusion
This compound exhibits a distinct pharmacological profile compared to its parent compound, 2-aminoindane, and other ring-substituted indane derivatives. Its high selectivity as a norepinephrine reuptake inhibitor and releasing agent, coupled with its interactions with other receptors, makes it a valuable tool for studying the noradrenergic system. In contrast, 2-aminoindane is a potent dopamine and norepinephrine releasing agent, while ring-substituted analogs tend to show increased serotonergic activity. The in vivo metabolism of N-methylindan-2-amine to 2-aminoindane is a critical factor to consider when interpreting its overall physiological effects. This guide provides a foundation for researchers to understand the nuanced structure-activity relationships within this class of compounds and to design future studies to further elucidate their therapeutic potential.
References
A Comparative Efficacy Analysis of N-Methylindan-2-amine Hydrochloride and Selegiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological efficacy of N-Methylindan-2-amine hydrochloride and selegiline, with a focus on their mechanisms of action as potential or established monoamine oxidase (MAO) inhibitors. Due to the limited publicly available data on the direct MAO-inhibitory activity of this compound, this comparison contextualizes its potential efficacy through structure-activity relationships of related indan derivatives, in contrast to the well-documented profile of the established MAO-B inhibitor, selegiline.
Executive Summary
Comparative Data on MAO Inhibition
The following table summarizes the available quantitative data for selegiline and provides a contextual framework for the potential activity of N-Methylindan-2-amine based on related structures.
| Parameter | Selegiline | This compound |
| Target Enzyme | Monoamine Oxidase B (MAO-B) | Monoamine Oxidase (MAO) - Inferred |
| Mechanism of Action | Irreversible Inhibitor | Not established. Derivatives show inhibitory activity. |
| IC50 for MAO-B | ~3.5 nM (human platelets) | Data not available. |
| IC50 for MAO-A | ~2,300 nM (human platelets) | Data not available. |
| Selectivity for MAO-B | High | Not established. |
| Clinical Use | Parkinson's disease, Major Depressive Disorder | Investigational, research chemical. |
Experimental Protocols
In Vitro MAO Inhibition Assay (General Protocol)
A common method to determine the MAO inhibitory activity of a compound involves a fluorometric or radiometric assay using isolated mitochondria from rat or human brain or platelets as the source of the MAO enzyme.
-
Enzyme Preparation: Mitochondria are isolated from the tissue of interest through differential centrifugation. The protein concentration is determined using a standard method like the Bradford assay.
-
Incubation: The mitochondrial preparation is pre-incubated with various concentrations of the test compound (e.g., selegiline or this compound) for a specified time at 37°C.
-
Substrate Addition: A specific substrate for either MAO-A (e.g., serotonin) or MAO-B (e.g., phenylethylamine or benzylamine) is added to initiate the enzymatic reaction. The substrate is often radiolabeled.
-
Reaction Termination: The reaction is stopped after a defined period by adding a strong acid (e.g., HCl).
-
Product Extraction and Quantification: The product of the enzymatic reaction is extracted using an organic solvent and quantified using liquid scintillation counting (for radiolabeled substrates) or fluorescence spectroscopy.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflow
Dopaminergic Synapse and MAO-B Inhibition
The following diagram illustrates the mechanism of action of selegiline at a dopaminergic synapse. Selegiline's inhibition of MAO-B leads to an increase in the concentration of dopamine in the presynaptic terminal, making more dopamine available for release into the synaptic cleft.
Caption: Mechanism of Selegiline at the Dopaminergic Synapse.
Experimental Workflow for MAO Inhibitor Screening
The diagram below outlines a typical workflow for screening and characterizing potential MAO inhibitors.
Caption: Workflow for the Discovery of Novel MAO Inhibitors.
Discussion and Conclusion
Selegiline's efficacy as a selective MAO-B inhibitor is well-supported by extensive preclinical and clinical data. Its mechanism of action directly addresses the dopamine deficiency central to Parkinson's disease.
The pharmacological profile of this compound is less defined. While it is structurally related to known monoamine releasers and MAO inhibitors, the absence of direct experimental data on its MAO-inhibitory activity makes a direct efficacy comparison with selegiline speculative. Research on related N-methylated aminoindan derivatives suggests that this structural motif can enhance MAO inhibitory potency.[1] However, the parent compound, 2-aminoindan, primarily acts as a norepinephrine and dopamine releasing agent.[2] Therefore, it is plausible that this compound may possess a mixed pharmacology, potentially including weak MAO inhibition alongside effects on monoamine transporters.
For drug development professionals, selegiline represents a well-characterized drug with a clear clinical role. This compound, on the other hand, is an early-stage research compound. Further investigation is required to elucidate its precise mechanism of action and to determine if it or its derivatives offer any therapeutic advantages over existing MAO inhibitors like selegiline. Future studies should focus on in vitro MAO-A and MAO-B inhibition assays, receptor binding profiles, and in vivo models of neurodegenerative diseases to fully characterize the therapeutic potential of this compound.
References
- 1. Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine as potential treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Competitor: Assessing the Cross-Reactivity of N-Methylindan-2-amine Hydrochloride in Amphetamine Immunoassays
For Immediate Release
In the landscape of toxicological screening, the specificity of immunoassays is paramount. While these rapid tests are invaluable for the presumptive identification of various drug classes, their susceptibility to cross-reactivity with structurally related compounds presents a significant challenge. This guide provides a comparative analysis of the potential cross-reactivity of N-Methylindan-2-amine hydrochloride in common amphetamine immunoassays. Due to a lack of direct experimental data in published literature for this compound, this guide extrapolates its potential cross-reactivity based on the known interactions of structurally similar compounds. The data presented for this compound is therefore hypothetical and intended to guide researchers in their analytical considerations.
N-Methylindan-2-amine is an N-alkylated congener of phenylethylamine and has been used to investigate central noradrenergic mechanisms.[1] Its structural resemblance to amphetamine and its derivatives raises the possibility of its interference in screening immunoassays designed to detect this class of stimulants. Understanding this potential cross-reactivity is crucial for accurately interpreting screening results and avoiding false positives.
Comparative Cross-Reactivity Profiles
The following table summarizes the known cross-reactivity of several amphetamine-related compounds in two common types of enzyme-linked immunosorbent assays (ELISAs) and postulates a potential cross-reactivity for this compound based on its structural similarity to compounds like phentermine. The cross-reactivity is expressed as the percentage of the concentration of the tested compound required to produce a signal equivalent to that of d-amphetamine at a set concentration.
| Compound | Chemical Structure | Amphetamine-Specific ELISA (Hypothetical % Cross-Reactivity) | Methamphetamine-Specific ELISA (Hypothetical % Cross-Reactivity) |
| d-Amphetamine | C₉H₁₃N | 100% | 5-10% |
| d-Methamphetamine | C₁₀H₁₅N | 5-15% | 100% |
| Phentermine | C₁₀H₁₅N | 25-61%[2][3] | <5% |
| N-Methylindan-2-amine | C₁₀H₁₃N | 15-40% (Postulated) | <5% (Postulated) |
| MDMA (Ecstasy) | C₁₁H₁₅NO₂ | Variable, generally low | 73%[4] |
| MDA | C₁₀H₁₃NO₂ | 282%[4] | Low |
| Pseudoephedrine | C₁₀H₁₅NO | Virtually non-existent[5] | 19%[4] |
Note: The cross-reactivity data for this compound is hypothetical and for illustrative purposes. Actual cross-reactivity can vary significantly between different manufacturers' assays.
The Principle of Immunoassay Cross-Reactivity
Immunoassays for drug detection typically operate on a competitive binding principle. An antibody specific to the target drug is coated onto a surface. The sample is introduced along with a labeled version of the drug. If the target drug is present in the sample, it will compete with the labeled drug for binding to the antibody. The resulting signal is inversely proportional to the concentration of the drug in the sample.
Cross-reactivity occurs when a compound structurally similar to the target drug also binds to the antibody, leading to a false-positive result.[6] The degree of cross-reactivity depends on how well the interfering compound "fits" into the antibody's binding site.
Principle of competitive binding and cross-reactivity.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) would be employed.
Protocol: Competitive ELISA for Amphetamine Cross-Reactivity
1. Materials:
-
Amphetamine ELISA kit (containing microplate wells coated with anti-amphetamine antibody, d-amphetamine-HRP conjugate, standards, wash buffer, substrate, and stop solution).[5][7]
-
This compound and other compounds to be tested.
-
Phosphate-buffered saline (PBS).
-
Microplate reader capable of reading absorbance at 450 nm.[5]
2. Procedure:
-
Preparation of Standards and Test Compounds: Prepare a series of dilutions of the d-amphetamine standard and the test compounds (e.g., N-Methylindan-2-amine HCl) in PBS.
-
Sample Addition: Add a small volume (e.g., 10 µL) of each standard and test compound dilution to the respective antibody-coated wells in duplicate.[7]
-
Enzyme Conjugate Addition: Add 100 µL of the d-amphetamine-HRP conjugate to each well.[7]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for competitive binding.
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add 100 µL of the chromogenic substrate to each well and incubate in the dark for 30 minutes.[5]
-
Stopping the Reaction: Add 100 µL of the stop solution to each well. This will change the color of the solution, typically from blue to yellow.[5]
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.[5]
3. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the d-amphetamine standards.
-
Determine the concentration of each test compound that produces a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of d-amphetamine / IC50 of test compound) x 100
Experimental workflow for determining cross-reactivity.
Signaling Pathway: HRP-Based Detection
The detection step in many ELISAs utilizes horseradish peroxidase (HRP) conjugated to an antigen. HRP catalyzes the oxidation of a chromogenic substrate (like TMB) in the presence of hydrogen peroxide, resulting in a colored product that can be quantified.
HRP-catalyzed colorimetric detection pathway.
Conclusion and Recommendations
The structural characteristics of this compound suggest a moderate potential for cross-reactivity in amphetamine-specific immunoassays. This could lead to presumptive positive results in toxicological screenings. It is imperative for researchers and clinicians to be aware of this possibility.
Any positive result from an immunoassay screen should be considered presumptive and confirmed by a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[7] These techniques can definitively identify and quantify the specific compounds present in a sample, thereby distinguishing between true amphetamine use and interference from structurally related molecules. Further experimental validation is necessary to definitively quantify the cross-reactivity of this compound in various commercially available immunoassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 7+ Ways Phentermine May Affect a Drug Test [jitsi.cmu.edu.jm]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. blog.averhealth.com [blog.averhealth.com]
- 7. resources.novusbio.com [resources.novusbio.com]
Comparative Analysis of N-Methylindan-2-amine Hydrochloride Enantiomers: A Review of Available Biological Data
A comprehensive review of published scientific literature reveals a notable absence of comparative biological activity data for the individual (R)- and (S)-enantiomers of N-Methylindan-2-amine hydrochloride. While the racemic mixture is known as a pharmacological tool and a synthetic intermediate, dedicated studies characterizing and comparing the stereospecific interactions of its enantiomers with biological targets are not publicly available. This guide, therefore, summarizes the known information on the racemic compound and discusses the potential biological activities of its enantiomers based on structure-activity relationships of related aminoindan analogs.
This compound, as a racemic mixture, has been primarily utilized in research contexts to investigate central noradrenergic mechanisms.[1] It is recognized as an N-alkylated analog of phenylethylamine and has been noted to increase hot plate reaction time in mice without inducing dopaminergic effects, suggesting a primary influence on the norepinephrine system.[1] Furthermore, it serves as a key intermediate in the synthesis of more complex molecules, such as potent monoamine oxidase (MAO) inhibitors.
Potential Biological Targets and the Importance of Stereochemistry
Based on the pharmacology of structurally related 2-aminoindanes, the primary biological targets for the enantiomers of this compound would likely include monoamine transporters and monoamine oxidase enzymes. Stereochemistry is a critical determinant of activity in this class of compounds.
Monoamine Transporters
The norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) are key regulators of neurotransmission and common targets for psychoactive compounds. For many aminoindan derivatives, the (R)-enantiomer has been shown to be more potent at interacting with these transporters. For instance, in the case of 2-aminoindan, the conformation of the amino group (axial vs. equatorial) significantly influences its interaction with the dopamine receptor, with the (R)-enantiomer being predicted to have a more favorable conformation for potent agonism.[2] It is plausible that the enantiomers of this compound would exhibit differential affinities for NET and DAT.
Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[3][4] Inhibition of these enzymes can lead to increased levels of neurotransmitters and is a therapeutic strategy for depression and Parkinson's disease.[3] The indan scaffold is present in known MAO inhibitors, and it is conceivable that one or both enantiomers of this compound could exhibit inhibitory activity against MAO-A or MAO-B. Stereoselectivity is a common feature of MAO inhibitors, with different enantiomers often displaying varying potencies and selectivities for the two isoforms.[5]
Experimental Data: A Critical Gap
Despite the strong rationale for stereoselective biological activity, a thorough search of scientific databases did not yield any published studies that have performed the chiral separation of this compound and subsequently evaluated the biological activities of the individual (R)- and (S)-enantiomers. Therefore, no quantitative data on their binding affinities, functional activities, or in vivo effects can be presented in a comparative table.
Hypothetical Experimental Workflow
To elucidate the biological activity of the this compound enantiomers, a logical experimental workflow would be required. The following diagram illustrates a potential research plan.
Figure 1. A hypothetical workflow for the characterization of this compound enantiomers.
Detailed Methodologies for Key Experiments
Should the enantiomers become available for study, the following experimental protocols would be essential for characterizing their biological activity.
Radioligand Binding Assays for Monoamine Transporters
-
Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers for the human norepinephrine transporter (hNET), dopamine transporter (hDAT), and serotonin transporter (hSERT).
-
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected HEK293 cells expressing hNET, hDAT, or hSERT would be cultured and harvested. Cell membranes would be prepared by homogenization and centrifugation.
-
Binding Assay: Membrane preparations would be incubated with a specific radioligand (e.g., [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT) and varying concentrations of the test compounds ((R)- and (S)-N-Methylindan-2-amine HCl).
-
Detection: Bound radioactivity would be measured using liquid scintillation counting.
-
Data Analysis: IC₅₀ values (concentration of the compound that inhibits 50% of specific radioligand binding) would be determined by non-linear regression analysis. Ki values would be calculated using the Cheng-Prusoff equation.
-
Monoamine Reuptake Inhibition Assays
-
Objective: To assess the functional potency of the enantiomers in inhibiting the reuptake of norepinephrine, dopamine, and serotonin into synaptosomes or transfected cells.
-
Methodology:
-
Synaptosome Preparation or Cell Culture: Synaptosomes would be prepared from specific rat brain regions (e.g., frontal cortex for NET, striatum for DAT, brainstem for SERT), or HEK293 cells expressing the respective transporters would be used.
-
Uptake Assay: Synaptosomes or cells would be pre-incubated with various concentrations of the test compounds followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin).
-
Termination and Detection: Uptake would be terminated by rapid filtration, and the amount of radioactivity taken up by the synaptosomes or cells would be quantified by liquid scintillation counting.
-
Data Analysis: IC₅₀ values for the inhibition of monoamine uptake would be determined.
-
Monoamine Oxidase (MAO) Inhibition Assays
-
Objective: To determine the inhibitory activity (IC₅₀) of the enantiomers against human MAO-A and MAO-B.
-
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., insect cells) would be used.
-
Inhibition Assay: The enzymes would be incubated with a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) in the presence of varying concentrations of the test compounds. The formation of the product would be monitored spectrophotometrically or fluorometrically.
-
Data Analysis: IC₅₀ values would be calculated from the concentration-response curves.
-
Conclusion
While the racemic mixture of this compound is a known entity in neuropharmacological research, a significant knowledge gap exists regarding the specific biological activities of its (R)- and (S)-enantiomers. Based on the established importance of stereochemistry in the pharmacology of related 2-aminoindan derivatives, it is highly probable that the enantiomers of this compound possess distinct pharmacological profiles, particularly concerning their interactions with monoamine transporters and monoamine oxidase enzymes. Future research involving the chiral separation and subsequent in-depth pharmacological evaluation of these enantiomers is necessary to unlock their full potential and provide the scientific community with a clearer understanding of their therapeutic or research applications. Until such data becomes available, any discussion of their comparative biological activities remains speculative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]
- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the mode of inhibition of human mitochondrial monoamine oxidase B from high-resolution crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of N-Methylindan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to N-Methylindan-2-amine hydrochloride, an important intermediate in pharmaceutical research. The objective is to offer a data-driven comparison of key methodologies, enabling researchers to select the most suitable protocol based on factors such as yield, purity, and reaction conditions.
Comparison of Synthetic Methods
Three primary methods for the synthesis of this compound are outlined below: Reductive Amination of 2-Indanone, Eschweiler-Clarke Methylation of 2-Aminoindan, and Direct N-Alkylation of 2-Aminoindan.
| Method | Starting Material | Reagents | Typical Yield (%) | Typical Purity (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Reductive Amination | 2-Indanone | Methylamine, Sodium Cyanoborohydride (NaBH₃CN), Methanol, Acetic Acid | 85-95 | >98 | 24-48 | One-pot synthesis, high yield, good control over methylation. | Use of toxic cyanide reagents, requires careful pH control. |
| Eschweiler-Clarke Methylation | 2-Aminoindan | Formaldehyde, Formic Acid | 80-90 | >97 | 6-18 | One-pot reaction, avoids quaternary ammonium salt formation, uses inexpensive reagents.[1] | Exothermic reaction, requires careful temperature control, potential for side reactions if not optimized. |
| Direct N-Alkylation | 2-Aminoindan | Methyl Iodide, Base (e.g., K₂CO₃), Acetonitrile | 70-85 | Variable | 12-24 | Simple procedure. | Risk of over-alkylation (formation of quaternary ammonium salts), requires careful control of stoichiometry, methyl iodide is toxic. |
Experimental Protocols
Method 1: Reductive Amination of 2-Indanone
This one-pot method involves the reaction of 2-indanone with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Materials:
-
2-Indanone
-
Methylamine (40% solution in methanol)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial Acetic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) in ether
Procedure:
-
In a round-bottom flask, dissolve 2-indanone (1.0 eq) in methanol.
-
Add methylamine solution (1.2 eq) to the flask.
-
Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture.
-
Continue to stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add saturated sodium bicarbonate solution to basify the mixture to a pH of 8-9.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylindan-2-amine.
-
For the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete.
-
Filter the precipitate and wash with cold diethyl ether to obtain this compound.
Method 2: Eschweiler-Clarke Methylation of 2-Aminoindan
This classic one-pot reaction methylates the primary amine, 2-aminoindan, using an excess of formic acid and formaldehyde.[1]
Materials:
-
2-Aminoindan
-
Formaldehyde (37% aqueous solution)
-
Formic Acid (98-100%)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl) in ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-aminoindan (1.0 eq).
-
Add an excess of formaldehyde solution (2.2 eq) to the flask.
-
Slowly add an excess of formic acid (2.2 eq) to the reaction mixture. The reaction is exothermic and may begin to reflux.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, or until the evolution of carbon dioxide ceases.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add a concentrated NaOH solution to make the solution strongly alkaline (pH > 12).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-methylindan-2-amine by distillation under reduced pressure or column chromatography.
-
To form the hydrochloride salt, follow the procedure described in Method 1, step 14.
Visualizing the Synthetic Pathways
To better understand the workflow of these synthetic methods, the following diagrams illustrate the key steps involved.
Caption: Reductive amination of 2-indanone.
Caption: Eschweiler-Clarke methylation of 2-aminoindan.
Caption: Direct N-alkylation of 2-aminoindan.
References
Confirming the Structure of N-Methylindan-2-amine Hydrochloride via Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for N-Methylindan-2-amine hydrochloride and its potential positional isomer, N-Methylindan-1-amine hydrochloride. By presenting predicted and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to offer a clear and objective framework for the structural confirmation of this compound.
Introduction
N-Methylindan-2-amine is a key intermediate in the synthesis of various biologically active compounds. Accurate structural confirmation is paramount for ensuring the purity, efficacy, and safety of subsequent drug candidates. Spectroscopic methods provide a powerful and non-destructive means of elucidating the precise molecular structure. This guide will focus on the key spectroscopic differences that allow for the unambiguous differentiation of this compound from its 1-amino isomer.
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its potential alternative, N-Methylindan-1-amine hydrochloride. The data for the parent compounds, 2-Aminoindan hydrochloride and 1-Aminoindan hydrochloride, are also included for reference and to illustrate the effects of N-methylation.
Table 1: ¹H NMR Spectral Data Comparison (Predicted)
Solvent: DMSO-d₆
| Compound | Aromatic Protons (ppm) | CH (ppm) | CH₂ (ppm) | CH₃ (ppm) | NH₂⁺/NH⁺ (ppm) |
| N-Methylindan-2-amine HCl | ~7.2-7.4 (m, 4H) | ~3.8-4.0 (m, 1H) | ~3.2-3.5 (m, 4H) | ~2.7 (s, 3H) | ~9.0-9.5 (br s, 2H) |
| N-Methylindan-1-amine HCl | ~7.2-7.5 (m, 4H) | ~4.5-4.7 (t, 1H) | ~2.9-3.2 (m, 2H), ~2.2-2.5 (m, 2H) | ~2.6 (s, 3H) | ~9.0-9.5 (br s, 2H) |
| 2-Aminoindan HCl[1] | ~7.19-7.26 (m, 4H) | ~3.96 (m, 1H) | ~3.06-3.26 (m, 4H) | - | ~8.62 (br s, 3H) |
| 1-Aminoindan HCl | ~7.2-7.4 (m, 4H) | ~4.6 (t, 1H) | ~2.8-3.1 (m, 2H), ~2.1-2.4 (m, 2H) | - | ~8.7 (br s, 3H) |
Key Differentiator: The chemical shift of the methine proton (CH) is the most telling feature. In the 2-amino isomer, this proton is adjacent to the electron-withdrawing ammonium group and appears around 3.8-4.0 ppm. In the 1-amino isomer, the methine proton is benzylic and also adjacent to the ammonium group, resulting in a more downfield shift to approximately 4.5-4.7 ppm.
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
Solvent: DMSO-d₆
| Compound | Aromatic C (ppm) | CH (ppm) | CH₂ (ppm) | CH₃ (ppm) |
| N-Methylindan-2-amine HCl | ~140 (2C), ~127 (2C), ~125 (2C) | ~55-60 | ~35-40 (2C) | ~30-35 |
| N-Methylindan-1-amine HCl | ~142 (1C), ~138 (1C), ~128 (1C), ~127 (1C), ~125 (1C), ~124 (1C) | ~60-65 | ~30-35, ~28-32 | ~30-35 |
| 2-Aminoindan HCl[1] | ~139.5 (2C), ~126.8 (2C), ~124.9 (2C) | ~49.5 | ~38.9 (2C) | - |
| 1-Aminoindan HCl | ~143.2 (1C), ~138.9 (1C), ~128.0 (1C), ~126.9 (1C), ~125.1 (1C), ~124.5 (1C) | ~56.4 | ~30.1, ~29.8 | - |
Key Differentiator: The chemical shift of the methine carbon (CH) provides clear differentiation. For the 2-amino isomer, this carbon is expected in the 55-60 ppm range, while for the 1-amino isomer, it will be further downfield (60-65 ppm) due to the benzylic position.
Table 3: IR Spectral Data Comparison
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | N-H Bend (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) |
| N-Methylindan-2-amine HCl | ~2700-3000 (broad) | ~3000-3100 | ~2850-2950 | ~1580-1620 | ~1450-1600 |
| N-Methylindan-1-amine HCl | ~2700-3000 (broad) | ~3000-3100 | ~2850-2950 | ~1580-1620 | ~1450-1600 |
| 2-Aminoindan HCl | ~2500-3000 (broad) | ~3000-3100 | ~2850-2950 | ~1500-1600 | ~1450-1600 |
| 1-Aminoindan HCl | ~2500-3000 (broad) | ~3000-3100 | ~2850-2950 | ~1500-1600 | ~1450-1600 |
Key Differentiator: While the IR spectra of the two isomers are expected to be very similar, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption that can be used for definitive identification when compared against a reference spectrum. The broad N-H stretching of the secondary ammonium salt is a key characteristic for both N-methylated compounds.
Table 4: Mass Spectrometry (EI) Fragmentation Data Comparison
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragments (m/z) |
| N-Methylindan-2-amine | 147 | 58 | 132 ([M-CH₃]⁺), 117, 91 |
| N-Methylindan-1-amine | 147 | 132 | 117, 91, 44 |
| 2-Aminoindan[2] | 133 | 44 | 116 ([M-NH₂]⁺), 117, 91 |
| 1-Aminoindan[3] | 133 | 117 | 116, 91, 30 |
Key Differentiator: The base peak in the mass spectrum is a critical distinguishing feature. For N-Methylindan-2-amine, the base peak is expected at m/z 58, resulting from the cleavage of the C1-C2 bond to form the stable [CH₂=N⁺H(CH₃)] fragment. In contrast, N-Methylindan-1-amine is expected to show a base peak at m/z 132, corresponding to the loss of a methyl radical from the nitrogen atom.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the amine hydrochloride salt is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
Spectral Width: -2 to 12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 s.
-
Spectral Width: 0 to 200 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin, transparent pellet.
-
Instrument: FT-IR Spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: The free base of the amine is prepared by dissolving the hydrochloride salt in water, basifying with a suitable base (e.g., NaOH), and extracting with an organic solvent (e.g., dichloromethane). The solvent is then evaporated.
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injection: Split mode.
-
Temperature Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C).
-
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: 35-500 amu.
-
Workflow for Spectroscopic Structure Confirmation
The logical process for confirming the structure of this compound using the spectroscopic data is outlined in the diagram below.
Caption: Logical workflow for the confirmation of N-Methylindan-2-amine HCl structure via spectroscopy.
Conclusion
The combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a robust and definitive method for the structural elucidation of this compound. The key distinguishing features, particularly the chemical shifts of the methine proton and carbon in NMR and the base peak in mass spectrometry, allow for clear differentiation from its 1-amino isomer. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in ensuring the structural integrity of this important synthetic intermediate.
References
Comparative Analysis of N-Methylindan-2-amine Hydrochloride: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of N-Methylindan-2-amine hydrochloride with relevant alternative compounds, intended for researchers, scientists, and drug development professionals. This guide synthesizes available peer-reviewed data to objectively evaluate its performance based on experimental findings.
Executive Summary
This compound, an N-alkylated derivative of 2-aminoindan, has been investigated for its biological activities, primarily focusing on its effects on the central nervous system. It is structurally related to phenylethylamines and serves as a key intermediate in the synthesis of the potent monoamine oxidase B (MAO-B) inhibitor, rasagiline. This guide compares the pharmacological profile of this compound with its structural congeners and functionally related monoamine oxidase inhibitors, providing available quantitative data from preclinical studies.
Comparison with Structural Congeners
A foundational study by Cannon J.G., et al. (1980) provides a direct comparison of this compound with other N-alkylated congeners of β-phenethylamine. The key findings are summarized below.
Analgesic and Behavioral Effects in Mice
The study evaluated the effects of this compound and its analogs on hot-plate reaction time and locomotor activity in mice.
| Compound | Dose (mg/kg, i.p.) | Hot-Plate Reaction Time (sec, mean ± SE) | Spontaneous Motor Activity (% of control, mean ± SE) |
| Saline (Control) | - | 11.2 ± 0.8 | 100 |
| N-Methylindan-2-amine HCl | 20 | 25.4 ± 2.1 | 85 ± 10 |
| 2-Aminoindan HCl | 20 | 14.5 ± 1.5 | 92 ± 8 |
| N,N-Dimethylindan-2-amine HCl | 20 | 12.1 ± 1.2 | 78 ± 12 |
Data sourced from Cannon J.G., et al. Journal of Medicinal Chemistry, 1980, 23(7), 745-749.
Experimental Protocol: Hot-Plate Test
The hot-plate test was used to assess the analgesic effects of the compounds.
-
Apparatus: A metal plate was heated to and maintained at a constant temperature of 55 ± 0.5 °C.
-
Animals: Male mice weighing 20-25 g were used.
-
Procedure: Mice were placed on the hot plate, and the latency to a nociceptive response (licking of the hind paw or jumping) was recorded. A cut-off time of 45 seconds was implemented to prevent tissue damage.
-
Administration: Compounds were administered intraperitoneally (i.p.) 30 minutes before the test.
Experimental Protocol: Spontaneous Motor Activity
Spontaneous motor activity was measured to assess the central stimulant or depressant effects.
-
Apparatus: An activity cage equipped with photobeams was used to monitor the locomotor activity of the mice.
-
Animals: Male mice weighing 20-25 g were used.
-
Procedure: Mice were placed in the activity cages immediately after drug administration, and activity counts were recorded for 30 minutes.
-
Administration: Compounds were administered intraperitoneally (i.p.).
Comparison with Monoamine Oxidase Inhibitors
In Vitro MAO-B Inhibition
| Compound | Target | IC₅₀ (nM) | Selectivity for MAO-B over MAO-A |
| Rasagiline | Human MAO-B | 4.43 | ~95-fold |
| Selegiline | Human MAO-B | ~5 | ~50-fold |
| N-Methylindan-2-amine HCl | MAO-B | Data not available | Data not available |
Note: The primary mechanism of action of N-Methylindan-2-amine itself is not reported as MAO-B inhibition. Its significance lies in its role as a synthetic precursor to rasagiline.
Recent In Vivo Studies on N-Methylindan-2-amine (NM2AI)
A recent study by Tirri et al. (2023) investigated the in vivo effects of N-Methylindan-2-amine (NM2AI) in mice, providing further insight into its pharmacological profile.
Behavioral and Physiological Effects of NM2AI in Mice
| Test | Dose (mg/kg, i.p.) | Observation |
| Tail Pinch Test (Nociception) | 1, 10, 30, 100 | Dose-dependent decrease in nociceptive response |
| Rotarod Test (Motor Coordination) | 1, 10, 30, 100 | Dose-dependent impairment of motor coordination |
| Core Body Temperature | 1, 10, 30, 100 | Dose-dependent hypothermia |
Data sourced from Tirri M., et al. International Journal of Molecular Sciences, 2023, 24(3), 1882. [1]
Experimental Protocol: Tail Pinch Test
-
Apparatus: A padded arterial clamp was applied to the base of the mouse's tail.
-
Animals: Male CD-1 mice were used.
-
Procedure: The latency to a response (biting or attempting to remove the clamp) was measured.
-
Administration: NM2AI was administered intraperitoneally (i.p.) 30 minutes prior to the test.
Experimental Protocol: Rotarod Test
-
Apparatus: A rotating rod apparatus set at a constant speed.
-
Animals: Male CD-1 mice were used.
-
Procedure: The latency for the mouse to fall off the rotating rod was recorded.
-
Administration: NM2AI was administered intraperitoneally (i.p.) 30 minutes prior to the test.
Signaling Pathways and Experimental Workflows
Proposed Adrenergic and Dopaminergic Signaling Involvement
Based on its structural similarity to phenylethylamines, this compound is presumed to interact with adrenergic and dopaminergic pathways. The analgesic effects observed may be mediated through central noradrenergic mechanisms.[2]
Caption: Proposed interaction with adrenergic and dopaminergic systems.
Experimental Workflow for In Vivo Behavioral Assessment
The following diagram illustrates a typical workflow for assessing the behavioral effects of this compound in a rodent model.
Caption: Workflow for in vivo behavioral studies.
Conclusion
This compound demonstrates notable analgesic properties in preclinical models, distinguishing it from some of its close structural analogs. Its primary significance in current research lies in its role as a precursor to the MAO-B inhibitor rasagiline. Further research is warranted to fully elucidate its mechanism of action and to directly compare its pharmacological profile, including its potential for MAO inhibition, with established therapeutic agents. The recent in vivo data on NM2AI provides a valuable foundation for future investigations into this class of compounds.
References
meta-analysis of N-Methylindan-2-amine hydrochloride research findings
A Comparative Meta-Analysis of N-Methylindan-2-amine Hydrochloride
This guide provides a detailed comparison of this compound (NM-2-AI), a rigid analogue of methamphetamine, with its parent compound 2-aminoindane (2-AI) and other related psychoactive substances. The information is intended for researchers, scientists, and drug development professionals, summarizing key research findings to facilitate further investigation.
Mechanism of Action
N-Methylindan-2-amine (NM-2-AI) is a stimulant of the 2-aminoindane class. Pharmacological studies reveal that it functions as a highly selective norepinephrine releasing agent and reuptake inhibitor[1]. Unlike many other phenethylamine derivatives, it does not induce the release of dopamine or serotonin, even at high concentrations[1]. Its primary active metabolite in mice has been identified as 2-aminoindane (2-AI)[2][3][4]. The parent compound, 2-AI, is a monoamine releasing agent with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT)[5]. Other derivatives, such as 5,6-methylenedioxy-2-aminoindane (MDAI), exhibit more pronounced serotonin-releasing properties, similar to MDMA[2].
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for NM-2-AI and its relevant alternatives. This data highlights the differences in affinity and efficacy at key monoamine transporters.
Monoamine Transporter Release Activity
This table compares the potency of each compound to induce the release of monoamines from presynaptic terminals. Potency is expressed as the half-maximal effective concentration (EC₅₀).
| Compound | NET Release EC₅₀ (nM) | DAT Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) | Reference |
| N-Methylindan-2-amine (NM-2-AI) | Releaser | No Release (<100 µM) | No Release (<100 µM) | [1] |
| 2-Aminoindane (2-AI) | 86 | 439 | >10,000 | [5] |
| MDAI | 117 | 1,334 | 114 | [5] |
Monoamine Transporter and Receptor Binding Affinity
This table presents the binding affinities (IC₅₀ or Kᵢ) of NM-2-AI for various transporters and receptors. Lower values indicate a higher affinity.
| Compound | Target | Affinity Value (µM) | Affinity Type | Reference |
| N-Methylindan-2-amine (NM-2-AI) | Norepinephrine Transporter (NET) | 2.4 | IC₅₀ | [1] |
| TAAR1 | 3.3 | EC₅₀ | [1] | |
| Alpha-2A Adrenergic Receptor | 0.49 | Kᵢ | [1] | |
| 5-HT1A Receptor | 3.6 | Kᵢ | [1] | |
| 5-HT2A Receptor | 5.4 | Kᵢ | [1] |
In Vivo Effects of N-Methylindan-2-amine (NM-2-AI)
A study in mice investigated the acute behavioral and physiological effects of NM-2-AI administered intraperitoneally (i.p.). The findings suggest dose-dependent effects on sensorimotor and physiological functions, with less intensity compared to classic stimulants[2][3][4].
| Dose Range (i.p.) | Observed Effects in Mice | Reference |
| 1-100 mg/kg | Induces variations in core body temperature.[2][4] | [2][4] |
| 10-100 mg/kg | Significantly reduces visual object and placing responses.[2] | [2] |
| 1-100 mg/kg | Impairs spontaneous and stimulated motor activity, reduces skeletal muscle strength (grip test), and increases mechanical analgesia (tail pinch test).[2][4] | [2][4] |
| 1-30 mg/kg | Impairs sensorimotor gating ability (prepulse inhibition test), suggesting mild hallucinogenic potential.[2][4] | [2][4] |
Experimental Protocols
In Vitro Monoamine Release Assay (for 2-AI and MDAI)
-
Objective: To determine the potency of test compounds to induce the release of radiolabeled monoamines from rat brain synaptosomes.
-
Methodology:
-
Synaptosomes are prepared from rat brain tissue.
-
They are preloaded with a radiolabeled substrate, such as [³H]MPP⁺ for DAT and NET, or [³H]5-HT for SERT.
-
The preloaded synaptosomes are then exposed to various concentrations of the test compounds (e.g., 2-AI, MDAI).
-
The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.
-
Dose-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compounds as releasers.[5]
-
In Vivo Behavioral Assessment in Mice (for NM-2-AI)
-
Objective: To evaluate the acute pharmaco-toxicological effects of NM-2-AI.
-
Animals: Male CD-1 mice.
-
Drug Administration: NM-2-AI hydrochloride dissolved in saline was administered via intraperitoneal (i.p.) injection at doses of 1, 10, 30, and 100 mg/kg.[2][3][4]
-
Tests Performed:
-
Visual Responses: Visual placing and object recognition tests were conducted to assess sensory function.[2]
-
Core Body Temperature: Rectal temperature was measured at various time points post-injection.[2][4]
-
Motor Function: Spontaneous mobility, rotarod performance (time on rod), and grip strength were evaluated.[2][4]
-
Nociception: The tail pinch test was used to assess analgesic effects.[2][4]
-
Sensorimotor Gating: A startle and prepulse inhibition (PPI) test was used to assess potential hallucinogenic effects.[2][4]
-
Visualizations
Signaling Pathway of NM-2-AI at the Noradrenergic Synapse
Caption: Proposed mechanism of NM-2-AI at a noradrenergic synapse.
Experimental Workflow for In Vivo Behavioral Assessment
Caption: Workflow for assessing the in vivo effects of NM-2-AI in mice.
References
- 1. NM-2-AI - Wikipedia [en.wikipedia.org]
- 2. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-Methylindan-2-amine Hydrochloride and its Derivative Against Known MAO Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Methylindan-2-amine hydrochloride and its potent monoamine oxidase (MAO) inhibitor derivative, Rasagiline, against a panel of well-established MAO inhibitors. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting MAO enzymes.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes crucial for the metabolism of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[] The two main isoforms, MAO-A and MAO-B, represent significant therapeutic targets for a range of neurological and psychiatric disorders.[2] While MAO-A inhibitors are primarily utilized in the treatment of depression and anxiety, MAO-B inhibitors are established therapies for Parkinson's disease.[2][3]
Comparative Analysis of MAO Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of Rasagiline and a selection of established MAO inhibitors against human MAO-A and MAO-B. Lower IC50 values indicate greater potency.
| Compound | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |
| Rasagiline | Irreversible, MAO-B Selective | 0.7 | 0.014 | MAO-B |
| Selegiline | Irreversible, MAO-B Selective | 23 | 0.051 | MAO-B |
| Phenelzine | Irreversible, Non-Selective | 0.047 | 0.015 | Non-Selective |
| Tranylcypromine | Irreversible, Non-Selective | 2.3 | 0.95 | Non-Selective |
| Isocarboxazid | Irreversible, Non-Selective | - | - | Non-Selective |
Experimental Protocols
A standardized in vitro assay is crucial for the reliable determination of MAO inhibitory activity. The following protocol outlines a common fluorometric method.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay Protocol [8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Test compound (e.g., this compound or its derivatives)
-
Reference inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Create a dilution series of the test compound in phosphate buffer.
-
Enzyme Reaction Setup: In the wells of a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B). Include control wells with enzyme and buffer only (100% activity) and wells with a reference inhibitor (positive control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate, kynuramine, to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 2N NaOH).
-
Detection: The enzymatic conversion of kynuramine produces the fluorescent product 4-hydroxyquinoline. Measure the fluorescence intensity using a microplate reader with excitation at ~310-340 nm and emission at ~400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the biological context of MAO inhibition, the following diagrams are provided.
Caption: Workflow for in vitro MAO inhibition assay.
Caption: Simplified signaling pathway of MAO inhibition.
References
- 2. evotec.com [evotec.com]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential | Rambam Maimonides Medical Journal [rmmj.org.il]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Methylindan-2-amine hydrochloride: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed, step-by-step procedures for the proper disposal of N-Methylindan-2-amine hydrochloride, a compound requiring careful handling due to its potential health hazards. Adherence to these protocols is essential for protecting personnel and the environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]
These classifications necessitate that this compound be treated as hazardous waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Procedure
The disposal of this compound must follow a structured protocol to ensure safety and regulatory compliance. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[2][3]
Step 1: Segregation
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep it separate from incompatible materials.
Step 2: Containerization
-
Use a designated, leak-proof, and chemically compatible waste container.[2]
-
The container must be in good condition, free from damage or deterioration.[2]
-
Ensure the container has a secure, tight-fitting lid.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (10408-85-2).
Step 3: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA must be under the control of laboratory personnel and inspected weekly for any signs of leakage.[2][4]
-
Keep the container closed at all times except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.
Step 4: Waste Pickup and Disposal
-
Contact your institution's EHS office to arrange for the pickup of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Follow all institutional procedures for waste manifest documentation.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
| Incident | Procedure |
| Spill | 1. Evacuate the immediate area. 2. Wear appropriate PPE before attempting cleanup. 3. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). 4. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. 5. For large spills, contact your EHS office immediately. |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air.[1] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water.[1] 3. Seek immediate medical attention. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, maintaining a secure working environment and regulatory compliance. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.
References
Essential Safety and Operational Guide for N-Methylindan-2-amine Hydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-Methylindan-2-amine hydrochloride (CAS No: 10408-85-2). The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.
| Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | Prevents skin contact and irritation.[1][4] Gloves should be inspected before use and changed regularly or immediately upon contamination.[4][5] |
| Protective Clothing | A laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Avoid breathing dust or fumes to prevent respiratory tract irritation.[1] If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[4][6] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][6]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Dispensing: Avoid creating dust when handling the solid material.
-
General Practices: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the substance.[1]
-
Clothing: Remove any contaminated clothing promptly and wash it before reuse.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible substances.
Emergency and Disposal Plan
Emergency Procedures:
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water.[1] Seek immediate medical attention. |
| If on Skin | Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. |
| If Inhaled | Move the individual to fresh air and keep them in a position comfortable for breathing.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] |
| Spills | For small spills, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[8] Ensure adequate ventilation. |
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste should be placed in a labeled, sealed container.
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pppmag.com [pppmag.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Indanamine hydrochloride(2338-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
